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  • Product: 2-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride
  • CAS: 1220029-65-1

Core Science & Biosynthesis

Foundational

Unraveling the In Vivo Therapeutic Potential of RJR-2403: A Nicotinic Acetylcholine Receptor Agonist

An In-Depth Technical Guide for Researchers and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive examination of the in vivo mechanism of ac...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the in vivo mechanism of action of 2-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride, more commonly known in scientific literature as RJR-2403, Rivanicline, or (E)-N-methyl-4-(3-pyridinyl)-3-butene-1-amine. RJR-2403 is a potent and selective neuronal nicotinic acetylcholine receptor (nAChR) agonist with a distinct pharmacological profile that has garnered significant interest for its potential therapeutic applications in neurological and psychiatric disorders. This document will delve into the molecular interactions, downstream signaling cascades, and the consequential physiological and behavioral effects observed in preclinical in vivo models. Through a synthesis of established research, this guide aims to provide a foundational understanding for scientists engaged in the exploration of novel cholinergic therapeutics.

Introduction: The Significance of Selective nAChR Agonism

Nicotinic acetylcholine receptors are a superfamily of ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[1] Their activation by the endogenous neurotransmitter acetylcholine, or by exogenous agonists like nicotine, leads to the influx of cations, primarily Na⁺ and Ca²⁺, resulting in neuronal depolarization and the modulation of neurotransmitter release.[2] The diverse subunit composition of nAChRs gives rise to a variety of receptor subtypes with distinct pharmacological properties and anatomical distributions.[3] This heterogeneity provides a rich landscape for the development of subtype-selective agonists that can target specific neural circuits and offer therapeutic benefits with a reduced side-effect profile compared to non-selective compounds like nicotine.

RJR-2403 has emerged as a significant research tool and a potential therapeutic lead due to its high selectivity for central nAChR subtypes, particularly the α4β2 subtype, over peripheral ganglionic and muscle-type nAChRs.[4][5] This CNS selectivity is crucial as it minimizes the undesirable cardiovascular and other peripheral side effects associated with broader-acting nicotinic agonists.[4] This guide will explore the in vivo ramifications of this selective agonism.

Molecular Mechanism of Action: Targeting the α4β2 nAChR

The primary molecular target of RJR-2403 is the α4β2 nicotinic acetylcholine receptor. In vitro studies have established its high affinity for this receptor subtype, with a Ki value of 26 nM in the rat brain cortex.[6][7] RJR-2403 acts as a full agonist, meaning it binds to the receptor and elicits a maximal physiological response.[5]

The α4β2 nAChRs can exist in two different stoichiometries, (α4)2(β2)3 (high sensitivity) and (α4)3(β2)2 (low sensitivity), which exhibit different sensitivities to agonists.[2] Evidence suggests that RJR-2403 preferentially interacts with the high-sensitivity conformation of the α4β2 receptor.

Signaling Pathway Activation

The binding of RJR-2403 to the α4β2 nAChR triggers a conformational change in the receptor, leading to the opening of its integral ion channel. The subsequent influx of cations depolarizes the neuron, which in turn can lead to the activation of voltage-gated ion channels and the release of various neurotransmitters.

RJR2403 RJR-2403 nAChR α4β2 nAChR RJR2403->nAChR Binds as a full agonist IonChannel Ion Channel Opening nAChR->IonChannel Induces conformational change CationInflux Na⁺/Ca²⁺ Influx IonChannel->CationInflux Depolarization Neuronal Depolarization CationInflux->Depolarization NeurotransmitterRelease Neurotransmitter Release (ACh, DA, NE, 5-HT, Glu) Depolarization->NeurotransmitterRelease Triggers CognitiveEnhancement Cognitive Enhancement NeurotransmitterRelease->CognitiveEnhancement Leads to

Figure 1: Simplified signaling pathway of RJR-2403 at the presynaptic terminal.

In Vivo Pharmacodynamics: A Multi-faceted Profile

The in vivo effects of RJR-2403 are a direct consequence of its molecular mechanism of action, leading to a range of physiological and behavioral outcomes.

Modulation of Neurotransmitter Systems

Microdialysis studies in rats have provided direct evidence of RJR-2403's ability to modulate cortical neurotransmitter release. Systemic administration of RJR-2403 has been shown to significantly increase extracellular levels of:

  • Acetylcholine (ACh): A 90% increase, persisting for up to 90 minutes.[8]

  • Norepinephrine (NE): A 124% increase above basal levels.[8]

  • Dopamine (DA): A 131% increase above basal values.[8]

  • Serotonin (5-HT): A 70% increase above baseline.[8]

These findings highlight the broad-spectrum modulatory effects of RJR-2403 on key neurotransmitter systems involved in cognition, mood, and arousal.

Cognitive Enhancement

A significant body of evidence supports the pro-cognitive effects of RJR-2403. In various animal models, it has been demonstrated to:

  • Reverse scopolamine-induced amnesia: RJR-2403 significantly improves retention in passive avoidance tasks following cholinergic blockade with scopolamine.[4]

  • Enhance working and reference memory: In rats with lesions to the forebrain cholinergic system, RJR-2403 improved performance in the 8-arm radial maze.[4]

  • Compensate for NMDA-receptor antagonist-induced deficits: RJR-2403 was able to completely restore the acquisition of conditioned responses in an eyeblink conditioning task impaired by the NMDA-receptor antagonist MK-801.[9] This effect is attributed to the enhancement of glutamate release via presynaptic nAChRs.[9]

The cognitive-enhancing effects of RJR-2403 exhibit a characteristic inverted U-shaped dose-response curve, with lower doses proving more effective.[10] Notably, these improvements in memory have been observed to persist for up to six hours after oral administration in young adult rats.[10]

Antinociceptive and Anxiolytic Effects

In addition to its cognitive effects, RJR-2403 has demonstrated potential in other therapeutic areas:

  • Antinociception: In hot-plate tests, RJR-2403 produced antinociceptive responses in mice, comparable to those of nicotine.[11]

  • Anxiolytic-like effects: RJR-2403 has been shown to inhibit marble-burying behavior in mice, a commonly used assay to assess anxiolytic drug activity.[11]

Favorable Safety and Tolerability Profile

A key advantage of RJR-2403 is its reduced peripheral activity compared to nicotine. In vivo studies have shown that it is significantly less potent in inducing:

  • Cardiovascular effects: Approximately 10-fold less potent than nicotine in increasing heart rate and 20-fold less potent in increasing blood pressure.[4]

  • Other peripheral effects: 15 to 30-fold less potent than nicotine in decreasing body temperature, respiration, and locomotor activity.[4]

This improved side-effect profile is consistent with its selectivity for CNS nAChR subtypes.[4]

Key In Vivo Experimental Protocols

The following are standardized protocols that have been instrumental in elucidating the in vivo mechanism of action of RJR-2403.

Protocol: Radial Arm Maze for Working and Reference Memory

Objective: To assess the effects of RJR-2403 on spatial working and reference memory.

Methodology:

  • Apparatus: An eight-arm radial maze elevated from the floor, with a food reward placed at the end of each arm.

  • Acclimation: Rats are habituated to the maze and trained to retrieve food rewards.

  • Drug Administration: RJR-2403 or vehicle is administered (e.g., orally or subcutaneously) at a predetermined time before testing.

  • Testing:

    • Working Memory Task: All eight arms are baited. The rat is placed in the center of the maze and allowed to explore until all rewards have been consumed. An entry into a previously visited arm is recorded as a working memory error.

    • Reference Memory Task: Only a subset of arms (e.g., four) are consistently baited across trials. An entry into an arm that is never baited is recorded as a reference memory error.

  • Data Analysis: The number of working and reference memory errors are recorded and compared between treatment groups.

Causality of Experimental Choice: The radial arm maze is a well-validated paradigm for dissociating working memory (short-term, trial-specific information) from reference memory (long-term, rule-based information), providing a nuanced assessment of cognitive function.

Protocol: In Vivo Microdialysis for Neurotransmitter Release

Objective: To measure extracellular levels of neurotransmitters in specific brain regions following RJR-2403 administration.

Methodology:

  • Surgical Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex).

  • Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • Sample Collection: Dialysate samples are collected at regular intervals before and after drug administration.

  • Drug Administration: RJR-2403 or vehicle is administered systemically.

  • Analysis: The concentrations of neurotransmitters in the dialysate are quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical or mass spectrometric detection.

  • Data Analysis: Neurotransmitter levels are expressed as a percentage of the baseline pre-drug levels.

Causality of Experimental Choice: In vivo microdialysis allows for the direct measurement of neurotransmitter dynamics in the living brain, providing a direct link between drug administration and neurochemical changes.

cluster_protocol1 Radial Arm Maze Protocol cluster_protocol2 In Vivo Microdialysis Protocol Acclimation Acclimation & Training DrugAdmin1 RJR-2403/Vehicle Administration Acclimation->DrugAdmin1 Testing Maze Testing (Working & Reference Memory) DrugAdmin1->Testing DataAnalysis1 Error Analysis Testing->DataAnalysis1 Surgery Probe Implantation Perfusion aCSF Perfusion Surgery->Perfusion SampleCollection Baseline Sample Collection Perfusion->SampleCollection DrugAdmin2 RJR-2403/Vehicle Administration SampleCollection->DrugAdmin2 PostDrugSamples Post-Drug Sample Collection DrugAdmin2->PostDrugSamples Analysis HPLC Analysis PostDrugSamples->Analysis

Figure 2: Experimental workflows for key in vivo protocols.

Summary and Future Directions

RJR-2403 represents a significant advancement in the field of nicotinic cholinergic pharmacology. Its in vivo mechanism of action, centered on the selective agonism of α4β2 nAChRs, leads to a cascade of neurochemical and behavioral effects that hold therapeutic promise.

Quantitative Data Summary

In Vivo EffectModel SystemKey FindingReference
Neurotransmitter Release Rat Cortical MicrodialysisACh: ↑90%, NE: ↑124%, DA: ↑131%, 5-HT: ↑70%[8]
Cognitive Enhancement Scopolamine-induced Amnesia (Rats)Reversal of memory deficits[4]
Cognitive Enhancement Radial Arm Maze (Lesioned Rats)Improved working and reference memory[4]
Cardiovascular Effects Anesthetized Rats10-fold less potent than nicotine (HR), 20-fold less potent (BP)[4]

The compelling preclinical data for RJR-2403 underscores the potential of developing selective nAChR agonists for the treatment of cognitive dysfunction in disorders such as Alzheimer's disease and schizophrenia. Future research should continue to explore the long-term effects of RJR-2403 on synaptic plasticity and its potential to modify disease progression in neurodegenerative and psychiatric conditions. Further elucidation of its interactions with other nAChR subtypes and downstream signaling pathways will also be crucial in refining our understanding of its therapeutic window and potential off-target effects.

References

  • Bencherif, M., et al. (1996). RJR-2403: a nicotinic agonist with CNS selectivity I. In vitro characterization. Journal of Pharmacology and Experimental Therapeutics, 279(3), 1413-1421. [Link]

  • Lippiello, P. M., et al. (1996). RJR-2403: a nicotinic agonist with CNS selectivity II. In vivo characterization. Journal of Pharmacology and Experimental Therapeutics, 279(3), 1422-1429.[4] [Link]

  • Papke, R. L., et al. (2000). The activation and inhibition of human nicotinic acetylcholine receptor by RJR-2403 indicate a selectivity for the alpha4beta2 receptor subtype. Journal of Neurochemistry, 75(1), 204-216. [Link]

  • Rodríguez-Moreno, A., et al. (2006). The nicotinic agonist RJR-2403 compensates the impairment of eyeblink conditioning produced by the noncompetitive NMDA-receptor antagonist MK-801. Neuroscience Letters, 402(1-2), 102-107.[9] [Link]

  • Rezvani, A. H., & Levin, E. D. (2007). Persistence of nicotinic agonist RJR 2403-induced working memory improvement in rats. Neuroscience, 145(3), 943-949.[10] [Link]

  • Teng, L., et al. (1997). A microdialysis study of the effects of the nicotinic agonist RJR-2403 on cortical release of acetylcholine and biogenic amines. Brain Research, 773(1-2), 229-232.[8] [Link]

  • Wikipedia. Nicotinic acetylcholine receptor. [Link]

  • Jackson, K. J., et al. (2010). Structural differences determine the relative selectivity of nicotinic compounds for native α4β2-, α6β2-, α3β4*- and α7-nicotine acetylcholine receptors. Neuropharmacology, 58(7), 1045-1055.[3] [Link]

  • Albuquerque, E. X., et al. (2009). Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling. Journal of Neurochemistry, 108(4), 779-796.[2] [Link]

  • Jackson, K. J., et al. (2017). TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology, 8, 659.[11] [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Receptor Binding Affinity Profile of 2-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride

A Prospective Analysis for Drug Discovery Professionals Authored by a Senior Application Scientist This guide provides a comprehensive framework for characterizing the receptor binding affinity profile of the novel compo...

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Author: BenchChem Technical Support Team. Date: March 2026

A Prospective Analysis for Drug Discovery Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for characterizing the receptor binding affinity profile of the novel compound, 2-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride. Given the limited publicly available data on this specific molecule, this document serves as a prospective analysis, outlining the anticipated receptor interactions based on its structural components and detailing the requisite experimental protocols for its full pharmacological characterization. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics.

Introduction: Unveiling a Potential Neuromodulator

The compound 2-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride integrates two key pharmacophores: a piperidine ring and a 3-pyridyl ether moiety. The piperidine heterocycle is a ubiquitous scaffold in medicinal chemistry, present in a wide array of pharmaceuticals and natural alkaloids with diverse biological activities, including analgesic, antipsychotic, and antihistaminic effects.[1][2][3][4][5] The 3-pyridyl ether structure is notably a core component of ligands with high affinity for neuronal nicotinic acetylcholine receptors (nAChRs).[6] The hydrochloride salt form of the compound enhances its solubility in aqueous media, a crucial property for in vitro and in vivo studies.

The combination of these structural features suggests that 2-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride is a promising candidate for modulating neurotransmission. This guide will first dissect the potential receptor targets based on a structure-activity relationship (SAR) analysis of its constituent parts. Subsequently, it will provide detailed, field-proven methodologies for empirically determining its receptor binding affinity profile.

Predicted Receptor Binding Profile: A Structural Inference

Based on the chemical architecture of 2-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride, we can hypothesize its interaction with several key receptor families.

Primary Target: Nicotinic Acetylcholine Receptors (nAChRs)

The presence of the 3-pyridyl ether group strongly suggests that the primary targets for this compound are likely to be neuronal nAChRs.[6] Novel 3-pyridyl ethers have been reported to possess subnanomolar affinity for central nAChRs and can act as subtype-selective ligands.[6]

  • Hypothesis: 2-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride is predicted to be a potent ligand for α4β2 and other neuronal nAChR subtypes. Its functional activity (agonist, antagonist, or allosteric modulator) would require experimental determination.

Secondary Targets: A Broader Spectrum of Neuromodulatory Receptors

The piperidine moiety is a versatile scaffold that can interact with a range of G protein-coupled receptors (GPCRs) and other targets.[3][7][8]

  • Histamine Receptors: Piperidine derivatives are well-established ligands for histamine H3 receptors.[7][8][9]

  • Sigma Receptors: The piperidine core is also a common feature in high-affinity sigma-1 receptor ligands.[7][8]

  • Opioid Receptors: While less common for this specific substitution pattern, some piperidine-containing compounds exhibit affinity for mu-opioid receptors.[10]

  • Dopamine and Serotonin Transporters: The piperidine ring is a core structure in some monoamine reuptake inhibitors.

The following table summarizes the predicted receptor binding profile based on structural analogy.

Receptor FamilyPredicted AffinityRationale
Nicotinic Acetylcholine Receptors (neuronal)HighPresence of the 3-pyridyl ether moiety.[6]
Histamine H3 ReceptorsModerate to HighPiperidine scaffold is a known H3R pharmacophore.[7][8]
Sigma-1 ReceptorsModerate to HighPiperidine core is common in sigma-1 receptor ligands.[7][8]
Opioid ReceptorsLow to ModerateSome piperidine derivatives show opioid receptor affinity.[10]
Monoamine TransportersLow to ModerateThe piperidine ring is present in some reuptake inhibitors.

Experimental Workflow for Receptor Binding Affinity Profiling

To empirically determine the receptor binding profile of 2-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride, a systematic approach involving radioligand binding assays is essential. The following workflow provides a robust framework for this characterization.

G cluster_0 Phase 1: Primary Target Validation (nAChRs) cluster_1 Phase 2: Broad Receptor Screening cluster_2 Phase 3: Secondary Target Characterization A Radioligand Binding Assay ([3H]-Epibatidine or [3H]-Cytisine) B Competition Binding with 2-[2-(3-Pyridinyloxy)ethyl]piperidine HCl A->B Incubate with rat brain membranes C Determine Ki at nAChR Subtypes B->C Analyze data using non-linear regression D Panel of Radioligand Binding Assays (e.g., GPCRs, Transporters) E Determine % Inhibition at a Fixed Concentration (e.g., 1 µM and 10 µM) D->E Incubate with target-expressing membranes F Identify 'Hits' (>50% Inhibition) E->F Data analysis G Full Competition Binding Assays for 'Hits' H Determine Ki for Secondary Targets G->H Varying concentrations of test compound I Functional Assays for Confirmed Targets (e.g., cAMP, Ca2+ flux) H->I Confirm functional activity

Caption: Experimental workflow for determining the receptor binding profile.

Detailed Protocol: Radioligand Binding Assay for nAChRs

This protocol describes a competitive binding assay to determine the affinity of 2-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride for neuronal nAChRs using rat brain membranes and a suitable radioligand such as [³H]-Epibatidine.

Materials:

  • 2-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride (test compound)

  • [³H]-Epibatidine (radioligand)

  • Nicotine or unlabeled epibatidine (for non-specific binding determination)

  • Rat whole brain membranes (prepared or commercially sourced)

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Multi-channel pipette, repeater pipette

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in the binding buffer.

    • Perform serial dilutions of the test compound to obtain a range of concentrations (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

    • Dilute the [³H]-Epibatidine in the binding buffer to a final concentration of ~0.1 nM.

    • Prepare a solution of nicotine or unlabeled epibatidine at a high concentration (e.g., 100 µM) for determining non-specific binding.

  • Assay Setup (in triplicate):

    • To each well of a 96-well microplate, add:

      • Total Binding: 50 µL of binding buffer.

      • Non-specific Binding: 50 µL of 100 µM nicotine.

      • Competition Binding: 50 µL of the respective dilution of the test compound.

    • Add 50 µL of [³H]-Epibatidine solution to all wells.

    • Add 100 µL of the rat brain membrane suspension (containing ~100-200 µg of protein) to all wells.

  • Incubation:

    • Incubate the plate at room temperature (22-25°C) for 60-90 minutes with gentle agitation.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Vortex and allow to equilibrate for at least 4 hours.

    • Count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition binding model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Characterization: From Binding to Biological Effect

Once the binding affinities are established, it is crucial to determine the functional activity of 2-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride at the identified high-affinity targets.

G cluster_0 Functional Assay Selection cluster_1 Assay Execution cluster_2 Data Interpretation A High-Affinity Target Identified (e.g., α4β2 nAChR) B Select Appropriate Functional Assay A->B C Calcium Flux Assay (e.g., FLIPR) B->C D Electrophysiology (Patch-Clamp) B->D E Second Messenger Assay (e.g., cAMP for GPCRs) B->E F Generate Dose-Response Curves C->F D->F E->F G Determine EC50/IC50 and Emax F->G H Classify as Agonist, Antagonist, or Allosteric Modulator G->H

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Foundational

2-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride molecular weight and chemical structure

2-[2-(3-Pyridinyloxy)ethyl]piperidine Hydrochloride: Structural Profiling, Synthesis, and Pharmacophore Applications in nAChR Ligand Design Executive Summary In the landscape of modern medicinal chemistry, the rational d...

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Author: BenchChem Technical Support Team. Date: March 2026

2-[2-(3-Pyridinyloxy)ethyl]piperidine Hydrochloride: Structural Profiling, Synthesis, and Pharmacophore Applications in nAChR Ligand Design

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of neuroactive compounds relies heavily on versatile, highly specific heterocyclic building blocks. 2-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride is a specialized chemical entity that bridges two privileged scaffolds: a basic piperidine ring and a 3-pyridyl ether. This in-depth technical guide provides a comprehensive analysis of its physicochemical properties, structural significance, and the self-validating synthetic workflows required to produce it with high purity.

Physicochemical Profiling & Structural Analysis

The compound consists of a saturated piperidine heterocycle substituted at the 2-position with an ethyl chain terminating in a 3-pyridinyloxy group. It is typically isolated and utilized as a hydrochloride salt to enhance its chemical stability, mitigate the oxidative degradation of the secondary amine, and improve aqueous solubility for biological assays.

The structural metrics and quantitative data for this compound are summarized in the table below[1]:

PropertyValue
Chemical Name 2-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride
CAS Registry Number 1220019-51-1
Molecular Formula (Free Base) C12H18N2O
Molecular Formula (Salt) C12H18N2O • HCl
Molecular Weight (Free Base) 206.28 g/mol
Molecular Weight (Salt) 242.75 g/mol
Hydrogen Bond Donors 2 (Piperidine NH2⁺ in protonated salt form)
Hydrogen Bond Acceptors 2 (Ether Oxygen, Pyridine Nitrogen)
Rotatable Bonds 4 (Allowing conformational adaptation)

Pharmacophore Significance in Medicinal Chemistry

The 3-pyridinyloxy motif is a classic, highly validated pharmacophore in the development of ligands targeting central nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 and α7 subtypes[2].

When designing nAChR partial agonists or antagonists, the spatial relationship between a basic nitrogen (which mimics the quaternary ammonium of acetylcholine) and a hydrogen-bond acceptor (mimicking the ester carbonyl) is critical. In 2-[2-(3-Pyridinyloxy)ethyl]piperidine:

  • The Piperidine Nitrogen acts as the basic center (pKa ~10). At physiological pH, it is protonated, allowing it to engage in crucial cation-π interactions with conserved tryptophan residues (e.g., Trp149) in the receptor's orthosteric binding pocket.

  • The Ethyl Ether Linker provides a flexible but defined spacer, ensuring the optimal distance (typically 4.5–5.5 Å) between the basic amine and the hydrogen-bond acceptor.

  • The 3-Pyridyl Ring serves as an electron-deficient π-system and a potent hydrogen-bond acceptor, interacting with the backbone NH groups of the receptor.

Pharmacophore Receptor nAChR Binding Pocket (Trp149 / Backbone NH) Amine Piperidine Nitrogen (Cationic Center) Amine->Receptor Cation-π Interaction Linker Ethyl Ether Linker (Flexible Spacer) Amine->Linker Pyridine 3-Pyridyl Ring (H-Bond Acceptor) Linker->Pyridine Pyridine->Receptor Hydrogen Bonding

Pharmacophore mapping of the compound to the nAChR binding pocket.

Synthetic Methodologies & Workflows

The retrosynthetic disconnection of 2-[2-(3-Pyridinyloxy)ethyl]piperidine naturally cleaves at the ether oxygen, leading back to 3-hydroxypyridine and a 2-(2-hydroxyethyl)piperidine derivative. The most robust and stereoelectronically reliable method to form this aryl-alkyl ether is the Mitsunobu reaction[2]. Care must be taken to avoid N-alkylation, a common competing pathway when reacting ambident nucleophiles like hydroxypyridines[3].

Synthesis A 2-(2-Hydroxyethyl)piperidine (Starting Material) B Step 1: N-Boc Protection Reagents: Boc2O, TEA, DCM Purpose: Prevent N-alkylation A->B C Step 2: Mitsunobu Coupling Reagents: 3-Hydroxypyridine, DIAD, PPh3 Purpose: Etherification B->C D Step 3: Deprotection & Salt Formation Reagents: 4M HCl in Dioxane Purpose: Cleave Boc & precipitate salt C->D E 2-[2-(3-Pyridinyloxy)ethyl]piperidine HCl (Final Product) D->E

Logical workflow for the synthesis of 2-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride.

Step-by-Step Protocol & Causality

Step 1: N-Boc Protection of the Piperidine Amine

  • Procedure: Dissolve 2-(2-hydroxyethyl)piperidine in anhydrous dichloromethane (DCM). Add 1.2 equivalents of triethylamine (TEA), followed by dropwise addition of 1.1 equivalents of Di-tert-butyl dicarbonate (Boc₂O) at 0 °C. Stir at room temperature for 4 hours.

  • Causality: The secondary amine of piperidine is highly nucleophilic. If left unprotected, it will rapidly attack the activated phosphonium intermediate in the subsequent Mitsunobu step, leading to unwanted intramolecular cyclization or intermolecular N-alkylation. The Boc group is selected because it is entirely stable to the mildly basic conditions of the Mitsunobu coupling but can be cleanly cleaved by anhydrous acid later[4].

Step 2: Mitsunobu Etherification

  • Procedure: In a flame-dried flask under argon, combine N-Boc-2-(2-hydroxyethyl)piperidine (1.0 eq), 3-hydroxypyridine (1.2 eq), and Triphenylphosphine (PPh₃) (1.5 eq) in anhydrous tetrahydrofuran (THF). Cool to 0 °C. Slowly add Diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 30 minutes. Allow to warm to room temperature and stir for 16 hours.

  • Causality: The Mitsunobu reaction specifically activates the primary alcohol. DIAD is utilized instead of DEAD due to its superior safety profile (lower explosivity) while providing identical stereoelectronic activation. The slow addition at 0 °C is a critical self-validating control: it manages the highly exothermic formation of the Morrison-Brunn-Huisgen betaine intermediate, preventing thermal degradation of the reagents and maximizing the yield of the desired O-alkylated product over the N-alkylated pyridone byproduct[3].

Step 3: Deprotection and Self-Purifying Salt Precipitation

  • Procedure: Purify the intermediate via silica gel chromatography. Dissolve the pure N-Boc intermediate in a minimal amount of anhydrous diethyl ether. Add an excess of 4M HCl in dioxane dropwise at room temperature. Stir for 2 hours, filter the resulting white precipitate, wash with cold ether, and dry under a vacuum.

  • Causality: Anhydrous HCl cleanly cleaves the Boc carbamate. The reaction generates isobutylene and CO₂ gases; their evolution continuously drives the reaction to completion via Le Chatelier's principle. Furthermore, the solvent system (dioxane/ether) is specifically chosen because the resulting highly polar hydrochloride salt is entirely insoluble in it. The product precipitates immediately upon formation, acting as a self-purifying mechanism that eliminates the need for final-stage chromatography.

Analytical Characterization Protocols

To ensure the scientific integrity of the synthesized batch, the following analytical validations must be performed:

  • High-Resolution Mass Spectrometry (HRMS-ESI): The free base must exhibit a pseudo-molecular ion[M+H]⁺ at m/z 207.1497, confirming the exact mass of the C₁₂H₁₈N₂O formula.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H-NMR (D₂O, 400 MHz): The pyridine protons will appear highly deshielded (δ 8.0–8.5 ppm). The diagnostic triplet of the ether methylene (-CH₂-O-Py) should appear near δ 4.2 ppm, confirming successful O-alkylation rather than N-alkylation (which would shift the signals significantly due to pyridone formation).

    • ¹³C-NMR (D₂O, 100 MHz): Expect 12 distinct carbon signals. The ether carbon (-CH₂-O-) should resonate at approximately 65-68 ppm.

Conclusion

2-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride is a structurally elegant building block that perfectly encapsulates the spatial requirements for nAChR targeted drug discovery. By employing a tightly controlled, self-validating synthetic route utilizing Boc-protection and Mitsunobu etherification, researchers can reliably access this compound in high purity and yield, facilitating downstream structure-activity relationship (SAR) studies and the development of novel neurotherapeutics.

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Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 2-[2-(3-Pyridinyloxy)ethyl]piperidine Hydrochloride

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction and Strategic Overview The compound 2-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride is a highly versatile heterocycli...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction and Strategic Overview

The compound 2-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride is a highly versatile heterocyclic building block. It shares critical structural motifs with several known neuropharmacological agents, particularly ligands targeting nicotinic acetylcholine receptors (nAChRs), such as nifrolidine[1].

The most efficient retrosynthetic disconnection for this molecule targets the ether linkage, achievable via a Mitsunobu reaction between 3-hydroxypyridine (CAS 109-00-2)[2] and 2-piperidineethanol (CAS 1484-84-0)[3].

Mechanistic Causality & Experimental Design

As an Application Scientist, it is critical to address the inherent chemoselectivity challenges in this synthesis:

  • Amine Interference: The secondary amine in 2-piperidineethanol is highly nucleophilic. If left unprotected, it will compete with the alcohol during the Mitsunobu coupling, leading to unwanted N-alkylation or interference with the generation of the zwitterionic betaine intermediate[4]. Therefore, an initial N-Boc protection step is mandatory.

  • Betaine Formation: The Mitsunobu coupling utilizes Triphenylphosphine (PPh₃) and Diisopropyl azodicarboxylate (DIAD). The reaction between PPh₃ and DIAD is highly exothermic. DIAD must be added dropwise at 0 °C to prevent the decomposition of the reactive betaine intermediate before it can activate the alcohol[4].

  • Salt Precipitation: The final deprotection utilizes 4M HCl in dioxane. This choice of reagent is deliberate: it cleaves the Boc group under anhydrous conditions while simultaneously precipitating the target compound as a highly pure hydrochloride salt, thereby eliminating the need for a final chromatographic purification.

Synthetic Workflow Visualization

G N1 2-Piperidineethanol (Starting Material) N2 Boc2O, Et3N, DCM (N-Protection) N1->N2 N3 tert-Butyl 2-(2-hydroxyethyl) piperidine-1-carboxylate N2->N3 N4 3-Hydroxypyridine, PPh3, DIAD THF, 0 °C to RT (Mitsunobu Coupling) N3->N4 N5 tert-Butyl 2-[2-(3-pyridinyloxy)ethyl] piperidine-1-carboxylate N4->N5 N6 4M HCl in Dioxane (Deprotection & Salt Formation) N5->N6 N7 2-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride (Target) N6->N7

Synthetic workflow for 2-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements and expected reaction parameters for a standard 10 mmol scale synthesis.

Reaction PhaseReagent / IntermediateEquivalentsTemp (°C)Time (h)Expected Yield
Phase 1: Protection 2-Piperidineethanol1.0 eq0 to 204.090 - 95%
Di-tert-butyl dicarbonate (Boc₂O)1.1 eq
Phase 2: Mitsunobu Protected Amino Alcohol1.0 eq0 to 2016.070 - 80%
3-Hydroxypyridine1.2 eq
PPh₃ / DIAD1.5 eq (each)
Phase 3: Deprotection Protected Ether1.0 eq203.085 - 95%
4M HCl in Dioxane10.0 eq

Step-by-Step Experimental Protocol

Phase 1: Synthesis of tert-Butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Dissolve 2-piperidineethanol (1.29 g, 10.0 mmol)[3] in anhydrous dichloromethane (DCM, 50 mL). Add triethylamine (TEA, 2.1 mL, 15.0 mmol).

  • Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add Di-tert-butyl dicarbonate (Boc₂O, 2.40 g, 11.0 mmol) dissolved in 10 mL of DCM dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Separate the organic layer and extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is generally pure enough for the next step, but can be purified via flash chromatography (Hexanes/EtOAc) if necessary.

Phase 2: Mitsunobu Etherification
  • Setup: Thoroughly dry a 250 mL round-bottom flask. Flush with argon or nitrogen.

  • Reagent Mixing: Dissolve the tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate (approx. 2.29 g, 10.0 mmol), 3-hydroxypyridine (1.14 g, 12.0 mmol)[2], and Triphenylphosphine (PPh₃, 3.93 g, 15.0 mmol) in anhydrous Tetrahydrofuran (THF, 60 mL).

  • Activation: Cool the mixture to 0 °C. Critical Step: Add Diisopropyl azodicarboxylate (DIAD, 3.03 g, 15.0 mmol) dropwise over 30 minutes. Rapid addition will cause a localized temperature spike, degrading the PPh₃-DIAD betaine intermediate and drastically lowering the yield[4].

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.

  • Workup: Concentrate the mixture in vacuo. Triturate the resulting viscous residue with cold diethyl ether/hexanes (1:1) to precipitate the bulk of the triphenylphosphine oxide (TPPO) byproduct. Filter off the white solid.

  • Purification: Concentrate the filtrate and purify via silica gel flash chromatography (eluting with a gradient of Hexanes to EtOAc) to isolate tert-butyl 2-[2-(3-pyridinyloxy)ethyl]piperidine-1-carboxylate.

Phase 3: Deprotection and Hydrochloride Salt Formation
  • Setup: In a 100 mL round-bottom flask, dissolve the purified Boc-protected ether (approx. 3.06 g, 10.0 mmol) in anhydrous diethyl ether (20 mL).

  • Cleavage: Slowly add 4M HCl in dioxane (25 mL, 100 mmol) at room temperature under vigorous stirring.

  • Precipitation: As the Boc group is cleaved (indicated by the evolution of CO₂ gas), the target compound will begin to precipitate out of the solution as a white to off-white hydrochloride salt. Stir for an additional 3 hours to ensure complete deprotection.

  • Isolation: Dilute the suspension with additional anhydrous diethyl ether (30 mL) to maximize precipitation. Filter the solid under a nitrogen blanket using a Büchner funnel.

  • Washing and Drying: Wash the filter cake with copious amounts of cold diethyl ether to remove residual dioxane and organic impurities. Dry the solid in a vacuum oven at 40 °C for 12 hours to yield pure 2-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride.

References

  • Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 2009.[Link]

  • Synthesis and Evaluation of Nicotine α4β2 Receptor Radioligand, 5-(3′-18F-Fluoropropyl)-3-(2-(S)-Pyrrolidinylmethoxy)Pyridine, in Rodents and PET in Nonhuman Primate. Journal of Nuclear Medicine, 2005.[Link]

  • 2-Piperidineethanol - CAS Common Chemistry. American Chemical Society, 2026.[Link]

  • Cas 109-00-2, 3-Hydroxypyridine. LookChem, 2026. [Link]

Sources

Application

Application Note: A Systematic Approach to HPLC Method Development for the Analysis of 2-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride

Abstract This document provides a comprehensive guide for the development of a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 2-[2-(3-Pyridinyloxy)ethyl]pip...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the development of a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 2-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride. The strategy detailed herein is designed for researchers, scientists, and drug development professionals, emphasizing a systematic, science-based approach. The narrative explains the rationale behind experimental choices, from initial analyte characterization to final method validation, ensuring scientific integrity and trustworthiness. This guide follows the principles outlined by the International Council for Harmonisation (ICH) for analytical procedure validation.

Introduction

2-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride is a pharmaceutical compound whose purity and quantification are critical for ensuring safety and efficacy. High-performance liquid chromatography (HPLC) is the predominant analytical technique for this purpose in the pharmaceutical industry.[1][2] Developing an effective HPLC method requires a thorough understanding of the analyte's physicochemical properties and a systematic approach to optimizing separation parameters.

This application note details a logical workflow for creating a stability-indicating HPLC method, capable of separating the active pharmaceutical ingredient (API) from potential impurities and degradation products.

Analyte Characterization: The Foundation of Method Development

Before any experimental work, understanding the physicochemical properties of 2-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride is paramount.

Chemical Structure:

  • Piperidine Ring: A saturated six-membered heterocycle with a secondary amine.

  • Pyridine Ring: An aromatic six-membered heterocycle with a tertiary amine.

  • Ether Linkage: Connects the two ring systems via an ethyl chain.

  • Hydrochloride Salt: The compound is supplied as a salt, indicating it is basic.

Key Physicochemical Properties:

PropertyEstimated Value/CharacteristicImplication for HPLC Method Development
pKa The piperidine nitrogen is a strong base (pKa ~11.2)[3], and the pyridine nitrogen is a weaker base (pKa ~5.2).The molecule is ionizable. Mobile phase pH will be a critical parameter for controlling retention and peak shape.[4][5]
logP Moderately hydrophobic due to the combination of aliphatic and aromatic rings.A reversed-phase C18 or similar column is a suitable starting point.[6]
UV Absorbance The pyridine ring provides a chromophore. The expected λmax is around 260-270 nm.UV detection is a suitable and sensitive detection method. An initial wavelength of 265 nm is a logical starting point.

A Systematic Workflow for HPLC Method Development

A structured approach to method development saves time and resources while ensuring a robust final method. The process can be broken down into four key stages: Initial Screening, Method Optimization, Final Method Protocol, and Method Validation.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Exploration cluster_2 Phase 3: Refinement cluster_3 Phase 4: Confirmation Analyte Analyte Characterization (pKa, logP, UV) Screening Initial Screening (Column, Mobile Phase, Gradient) Analyte->Screening Optimization Method Optimization (pH, Gradient, Temperature) Screening->Optimization Validation Method Validation (ICH Q2(R1)) Optimization->Validation

Caption: A four-phase workflow for systematic HPLC method development.

Phase 1 & 2: Initial Method Screening Protocol

The goal of the screening phase is to quickly find a set of conditions that can elute the main analyte peak with a reasonable retention time and peak shape.

4.1. Column Selection Rationale

Given the analyte's moderate hydrophobicity, a C18 column is the conventional starting point. However, to explore different selectivities, especially for potential impurities, screening multiple column chemistries is recommended.

  • Ascentis® C18: A classic choice for general-purpose reversed-phase separations.

  • Ascentis® Phenyl: Offers alternative selectivity through π-π interactions with the pyridine ring.

  • Ascentis® RP-Amide: Can provide enhanced retention for polar compounds and unique selectivity for molecules with hydrogen bonding capabilities.[7]

4.2. Mobile Phase Selection and pH Control

The choice of mobile phase and its pH is arguably the most critical factor for achieving good chromatography for ionizable compounds like 2-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride.[4][5]

HPLC_Parameter_Effects pH Mobile Phase pH Retention Retention Time pH->Retention Major Effect Selectivity Selectivity (α) pH->Selectivity PeakShape Peak Shape pH->PeakShape Major Effect Organic % Organic (ACN/MeOH) Organic->Retention Major Effect Organic->Selectivity Column Column Chemistry Column->Retention Column->Selectivity Major Effect Temp Temperature Temp->Retention Efficiency Efficiency (N) Temp->Efficiency

Caption: Interplay of key HPLC parameters and their chromatographic effects.

Rationale for pH Selection: To ensure robust and reproducible results, the mobile phase pH should be set at least 1.5-2 pH units away from the analyte's pKa values.[4][8]

  • Low pH (e.g., pH 2.5-3.0): At this pH, both the piperidine and pyridine nitrogens will be fully protonated (positively charged). This minimizes peak tailing that can result from interactions with residual silanols on the silica surface.[8][9] This is often the most straightforward starting point for basic compounds.

  • High pH (e.g., pH 9.5-10.0): At this pH, the pyridine nitrogen is neutral, and the piperidine nitrogen is also in its neutral, free-base form. This increases the hydrophobicity of the molecule, leading to longer retention.[5] This approach requires a pH-stable column (e.g., a hybrid or polymer-based column).

For this initial screening, a low pH approach is recommended for its compatibility with standard silica-based columns.

4.3. Initial Screening Protocol

ParameterConditionRationale
Columns 1. C18 (e.g., 150 x 4.6 mm, 5 µm) 2. Phenyl (e.g., 150 x 4.6 mm, 5 µm)Screen for different selectivities.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)A volatile, MS-compatible buffer suitable for low pH work.[1]
Mobile Phase B Acetonitrile (ACN)Good UV transparency and lower viscosity compared to methanol.[10]
Gradient 5% to 95% B over 15 minutesA broad "scouting" gradient to determine the elution profile.[11][12]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable operating conditions.
Detection UV at 265 nmBased on the pyridine chromophore.
Injection Vol. 10 µL
Sample Prep. 0.1 mg/mL in 50:50 Water:ACNEnsures sample is fully dissolved.

Phase 3: Method Optimization

After the initial screening, select the column that provides the best peak shape and initial separation from any visible impurities. The next step is to refine the method to meet the desired performance criteria (e.g., resolution > 2 for all peaks, reasonable run time).

5.1. Gradient Optimization

Based on the scouting run, adjust the gradient to improve resolution around the main peak. If the analyte elutes at 10 minutes in a 15-minute, 5-95% B gradient, the approximate elution percentage is: 5% + (10/15) * (95%-5%) ≈ 65% B.

A refined gradient could be:

Time (min)%A%B
0.08020
15.04060
15.11090
17.01090
17.18020
20.08020

This shallower gradient provides more time for closely eluting impurities to separate.

5.2. pH Optimization

If peak tailing is still an issue at low pH, or if selectivity needs to be further adjusted, exploring different pH values is a powerful tool.[4][13] Using a buffered mobile phase is crucial for reproducibility.[7][14] For example, one could compare 10 mM potassium phosphate at pH 3.0 versus pH 7.0. Remember to ensure the chosen pH is within the stable operating range of the column.[6]

Phase 4: Final Method and Validation Protocol

Once the optimized method is established, it must be validated to demonstrate its suitability for its intended purpose, in accordance with ICH Q2(R1) guidelines.[15][16][17][18]

6.1. Recommended Final HPLC Method

This is a hypothetical final method based on the optimization process.

ParameterOptimized Condition
Column Ascentis® C18 (150 x 4.6 mm, 5 µm)
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 20% to 60% B over 15 minutes, followed by a wash and re-equilibration.
Flow Rate 1.0 mL/min
Column Temp. 35 °C
Detection UV at 265 nm
Injection Vol. 10 µL
Sample Diluent 50:50 Mobile Phase A : Mobile Phase B

6.2. Validation Protocol

The validation process ensures the method is accurate, precise, specific, and robust for its intended application.

Protocol Steps:

  • Specificity:

    • Analyze a blank (diluent), a placebo (if applicable), a reference standard of the API, and a sample subjected to stress conditions (acid, base, peroxide, heat, light) to demonstrate that no interfering peaks co-elute with the main analyte peak.

  • Linearity:

    • Prepare a series of at least five concentrations of the reference standard (e.g., from 50% to 150% of the target concentration).

    • Perform a linear regression analysis of the peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy (Recovery):

    • Spike a placebo with the API at three different concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level.

    • Calculate the percentage recovery. The acceptance criterion is typically 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument. The relative standard deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of data should meet the predefined acceptance criteria.

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD):

    • Determine the concentration at which the analyte can be reliably quantified (LOQ, typically with a signal-to-noise ratio of 10:1) and detected (LOD, typically S/N of 3:1).

  • Robustness:

    • Systematically make small, deliberate variations to the method parameters and assess the impact on the results.

Parameter VariedVariation
Mobile Phase pH ± 0.2 units
Column Temperature ± 5 °C
Flow Rate ± 0.1 mL/min
% Organic ± 2% absolute

The results (e.g., retention time, resolution, peak area) should remain within acceptable limits, demonstrating the method's reliability during routine use.

Conclusion

This application note outlines a comprehensive and scientifically grounded strategy for developing and validating a reversed-phase HPLC method for 2-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride. By starting with a thorough understanding of the analyte's properties and following a systematic workflow of screening, optimization, and validation, researchers can develop a robust, reliable, and reproducible method suitable for quality control and stability testing in a drug development environment.

References

  • KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Retrieved from [Link]

  • Agrahari, V., Bajpai, M., & Nanda, S. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research Journal of Pharmacy and Technology, 6(5), 459-464.
  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HPLC Solvent Selection. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]

  • LCGC International. (2025, November 27). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • LCGC International. (2014, November 1). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. Retrieved from [Link]

  • Phenomenex. (n.d.). Using pH-LC™ to Control Selectivity of Acidic and Basic Compounds on Gemini®-NX. Retrieved from [Link]

  • Candioti, L. V., De Zan, M. M., Cámara, M. S., & Goicoechea, H. C. (2004). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography.
  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Dong, M. W. (2007). A Three-Pronged Template Approach for Rapid HPLC Method Development. LCGC North America, 25(7), 656-667.
  • Element Lab Solutions. (n.d.). HPLC Method Development Kit: Where to Start?. Retrieved from [Link]

  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]

  • Mastelf. (2025, January 29). HPLC Method Development: From Basics to Advanced Strategies. Retrieved from [Link]

  • PubChem. (n.d.). 2-[2-(3-Cyclohexyloxyphenoxy)ethyl]piperidine. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Australian Government Department of Health. (2016, February 5). Piperidine: Human health tier II assessment. Retrieved from [Link]

  • University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). 1-[2-(pyrrolidin-3-yloxy)ethyl]piperidine dihydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Inxight Drugs. (n.d.). PIPERIDINE, 2-ETHYL-. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Piperidine. Retrieved from [Link]

Sources

Method

Application Note: In Vivo Pharmacological Profiling of 2-[2-(3-Pyridinyloxy)ethyl]piperidine Hydrochloride in Murine Models

Scientific Context & Structural Rationale 2-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride is a highly specialized synthetic building block and pharmacological probe. Structurally, it features a 3-pyridinyloxy ether s...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Structural Rationale

2-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride is a highly specialized synthetic building block and pharmacological probe. Structurally, it features a 3-pyridinyloxy ether scaffold linked via an aliphatic ethyl chain to a basic piperidine ring.

This specific molecular topology is a classic, well-established pharmacophore for targeting neuronal nicotinic acetylcholine receptors (nAChRs) . The pyridine ether oxygen acts as a critical hydrogen-bond acceptor, while the piperidine nitrogen—which is protonated at physiological pH—mimics the quaternary ammonium group of endogenous acetylcholine. The hydrochloride salt formulation is intentional; it ensures the high aqueous solubility required for systemic in vivo administration while maintaining stability against oxidative degradation.

Because nAChR agonists powerfully modulate the release of downstream neurotransmitters (including dopamine, GABA, and glutamate), they exhibit steep, biphasic dose-response curves. Precise dosing in murine models is critical to avoid off-target cholinergic toxicity.

Pharmacodynamic Signaling Pathway

Pathway Ligand 2-[2-(3-Pyridinyloxy)ethyl] piperidine HCl Receptor α4β2 / α7 nAChR Activation Ligand->Receptor Orthosteric Binding Channel Cation Channel Opening (Na+, Ca2+ Influx) Receptor->Channel Conformational Shift Depolarization Membrane Depolarization Channel->Depolarization Intracellular Cation Surge Release Neurotransmitter Release (DA, ACh, GABA) Depolarization->Release VGCC Activation

Fig 1. Putative nAChR activation and downstream signaling pathway by 3-pyridinyloxy derivatives.

Murine Dosage Guidelines & Administration Matrix

Based on the pharmacokinetic behavior of homologous 3-pyridinyloxy nAChR ligands (such as A-85380), the following dosage matrix is recommended for adult C57BL/6J or DBA/2 mice (20-25g).

Causality Note: Doses exceeding 1.0 mg/kg systemic administration often precipitate severe cholinergic toxidromes—including hypothermia, profound locomotor suppression, and seizures . Therefore, a "start-low, go-slow" titration is mandatory.

RouteDose Range (mg/kg)Preferred VehicleObservation WindowPrimary Experimental Application
IP 0.1 - 1.00.9% Saline (pH 7.4)15 - 60 minBehavioral assays (e.g., locomotion, antinociception)
SC 0.05 - 0.50.9% Saline (pH 7.4)30 - 120 minPharmacokinetic profiling, sustained absorption
PO 1.0 - 5.0PBS (pH 7.4)1 - 4 hoursOral bioavailability and chronic dosing studies
IV 0.01 - 0.10.9% Saline (pH 7.4)5 - 30 minAcute receptor occupancy and PK baseline

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol incorporates built-in self-validation steps.

Phase A: Formulation and Vehicle Quality Control
  • Desiccation & Weighing: The HCl salt is highly hygroscopic. Equilibrate the vial to room temperature in a desiccator before opening to prevent moisture absorption, which skews molarity calculations.

  • Dissolution: Dissolve the compound in sterile 0.9% NaCl.

  • pH Adjustment (Critical Causality Step): Unbuffered solutions of piperidine hydrochlorides can be highly acidic. Measure the pH and adjust to 7.2–7.4 using 0.1 N NaOH. Why? Injecting an acidic solution intraperitoneally (IP) causes immediate visceral pain (writhing), which acts as a confounding artifact in behavioral assays (e.g., elevated plus maze or open field tests). Furthermore, physiological pH ensures the correct equilibrium between the protonated and free-base forms of the piperidine ring, which is required for optimal Blood-Brain Barrier (BBB) penetration.

  • Sterilization: Pass the formulated solution through a 0.22 µm PES syringe filter.

Phase B: In Vivo Administration & Self-Validation
  • Group Assignment: Utilize a minimum of three cohorts: Vehicle Control (Saline), Test Compound (e.g., 0.5 mg/kg), and a Positive Control (Nicotine hydrogen tartrate, 0.5 mg/kg) .

  • Administration: Perform IP injections using a 27G needle at a volume of 10 mL/kg (e.g., 250 µL for a 25g mouse).

  • Self-Validation Check (Hypothermia Assay): Because central nAChR activation reliably induces transient hypothermia in mice, measure rectal temperatures at baseline and 15 minutes post-injection. If the positive control fails to drop core temperature by at least 1.5°C, the administration technique or formulation integrity is compromised, and the trial must be paused.

Phase C: Pharmacodynamic Monitoring & Tissue Collection
  • Behavioral Window: Conduct primary behavioral observations between 15 and 45 minutes post-dose. Small lipophilic amines cross the BBB rapidly, reaching Tmax​ in the brain within this window.

  • Euthanasia & Collection: At 60 minutes, euthanize via CO2 asphyxiation. Rapidly decapitate and harvest the brain on an ice block.

  • Storage: Flash-freeze tissue in liquid nitrogen and store at -80°C to prevent enzymatic degradation of the compound prior to LC-MS/MS quantification.

Experimental Workflow Visualization

Workflow Prep 1. Formulation (0.9% Saline, pH 7.4) Dose 2. Administration (IP/SC: 0.1-1.0 mg/kg) Prep->Dose Filter Sterilize Obs 3. Clinical Monitoring (Locomotion, Temp) Dose->Obs 15-30 min delay Tissue 4. Tissue Collection (Plasma, Brain) Obs->Tissue Euthanasia

Fig 2. Standardized murine workflow for in vivo pharmacokinetic and behavioral profiling.

References

  • Pharmacological characterization of 5-iodo-A-85380, a β2-selective nicotinic receptor agonist, in mice. Source: Journal of Psychopharmacology URL:[Link]

  • 5-Iodo-A-85380, an alpha4beta2 subtype-selective ligand for nicotinic acetylcholine receptors. Source: Molecular Pharmacology URL:[Link]

  • Role of α5 Nicotinic Acetylcholine Receptors in Pharmacological and Behavioral Effects of Nicotine in Mice. Source: Journal of Pharmacology and Experimental Therapeutics URL:[Link]

Application

Mass spectrometry characterization of 2-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride

An in-depth technical guide for the mass spectrometry characterization of 2-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride . Executive Summary & Scientific Context 2-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride i...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for the mass spectrometry characterization of 2-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride .

Executive Summary & Scientific Context

2-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride is a bipartite heterocyclic compound characterized by a piperidine ring linked via an ethoxy bridge to a pyridine moiety. This structural scaffold is highly relevant in neuropharmacology, frequently serving as a building block or pharmacophore for nicotinic acetylcholine receptor (nAChR) ligands[1]. Accurate mass spectrometry (MS) characterization of this compound is critical for structural confirmation, pharmacokinetic (PK) profiling, and impurity analysis during drug development.

Instead of merely listing instrument parameters, this protocol provides a first-principles methodology for LC-MS/MS analysis. It details the causality behind chromatographic choices and maps the collision-induced dissociation (CID) fragmentation pathways specific to this molecular architecture.

Physicochemical Profiling & Sample Preparation

The "Why" Behind the Method: The compound is supplied as a hydrochloride salt (C12H18N2O · HCl) with a monoisotopic free-base mass of 206.1419 Da. It possesses two highly basic centers:

  • A secondary amine on the piperidine ring (pKa ~10.5).

  • A pyridine nitrogen (pKa ~5.2).

Because it is highly polar and permanently charged in acidic solutions, standard reversed-phase (C18) chromatography can suffer from poor retention and severe peak tailing due to secondary interactions with unendcapped surface silanols. To mitigate this, a polar-embedded C18 column or a Charged Surface Hybrid (CSH) column is strictly required[2].

Step-by-Step Sample Preparation:

  • Reconstitution: Accurately weigh 1.0 mg of the hydrochloride salt. Dissolve in 1.0 mL of LC-MS grade Methanol (MeOH) to create a 1 mg/mL stock solution.

  • Desalting: Because high concentrations of chloride ions can cause ion suppression in the ESI source, dilute the sample significantly rather than injecting high concentrations.

  • Working Solution: Dilute the stock solution to 100 ng/mL using 50:50 Water:Methanol containing 0.1% Formic Acid (FA). The acidic modifier ensures both nitrogen atoms are fully protonated prior to aerosolization[3].

  • Self-Validation Check: Always prepare a matrix blank (50:50 Water:MeOH + 0.1% FA) to rule out isobaric background interference.

Liquid Chromatography (UHPLC) Strategy

To achieve sharp peak shapes for this dual-basic compound, the mobile phase must maintain a low pH to ensure complete ionization, while the stationary phase must be designed to repel the positively charged analyte just enough to prevent tailing.

Chromatographic Conditions:

  • Column: Waters Acquity UPLC CSH C18 (2.1 x 100 mm, 1.7 µm) or equivalent polar-embedded phase.

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile (MeCN) + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

Table 1: Optimized UHPLC Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B Curve Type
0.00 95.0 5.0 Initial
1.00 95.0 5.0 Linear (Hold)
4.00 40.0 60.0 Linear
5.00 5.0 95.0 Linear (Wash)

| 6.50 | 95.0 | 5.0 | Linear (Re-equilibration) |

Mass Spectrometry (ESI-MS/MS) Fundamentals

Given the basicity of the nitrogen atoms, Positive Electrospray Ionization (ESI+) is mandatory. The precursor ion targeted in Q1 will be the protonated molecule [M+H]+ at m/z 207.15 .

Table 2: Optimized ESI+ Source and MRM Parameters

Parameter Setting / Value Rationale
Ionization Mode ESI Positive (+) Analyte contains two basic nitrogens.
Capillary Voltage 3.5 kV Optimal for small, highly polar heterocycles.
Desolvation Temp 450 °C Ensures complete evaporation of the aqueous/organic droplets.
Precursor Ion m/z 207.15 Monoisotopic [M+H]+.

| Collision Gas | Argon (1.5 mTorr) | Provides efficient momentum transfer for CID. |

Mechanistic Fragmentation Pathways (CID)

When subjected to Collision-Induced Dissociation (CID) in Q2, the protonated precursor undergoes predictable fragmentation dictated by the relative stabilities of the resulting carbocations and iminium ions[3].

  • Ether Bond Cleavage (m/z 112.11): The most labile bond in this molecule is the ether linkage. Low-energy CID results in the neutral loss of 3-hydroxypyridine (95 Da), leaving a charge-retained 2-vinylpiperidine fragment at m/z 112.11.

  • Alkyl-Amine Cleavage (m/z 84.08): Alpha-cleavage adjacent to the piperidine nitrogen, followed by the loss of the entire pyridinyloxy-ethyl side chain, generates the classic resonance-stabilized piperidine iminium ion at m/z 84.08. This is a hallmark diagnostic ion for piperidine derivatives and requires higher collision energies[2].

  • Charge Retention on Pyridine (m/z 96.04): Alternatively, charge transfer during ether cleavage can result in the protonated 3-hydroxypyridine ion at m/z 96.04.

Workflow S1 1. Sample Preparation Desalting & Dilution (50% MeOH, 0.1% FA) S2 2. UHPLC Separation Polar-embedded C18 Gradient Elution S1->S2 S3 3. ESI+ Ionization Protonation of Basic N [M+H]+ m/z 207.15 S2->S3 S4 4. Q1 Isolation Precursor Selection (0.7 Da Window) S3->S4 S5 5. CID Fragmentation Collision Energy: 15-35 eV Argon/Nitrogen Gas S4->S5 S6 6. TOF/Q3 Detection Fragment Ion Acquisition m/z 84, 96, 112 S5->S6

Figure 1: End-to-end LC-MS/MS analytical workflow for 2-[2-(3-Pyridinyloxy)ethyl]piperidine.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 207.15 (Protonated Piperidine N) Frag112 Fragment m/z 112.11 [C7H14N]+ Loss of 3-Hydroxypyridine Precursor->Frag112 -95 Da (Ether Cleavage) Frag84 Fragment m/z 84.08 [C5H10N]+ Piperidine Core Cleavage Precursor->Frag84 -123 Da (Alkyl Cleavage) Frag96 Fragment m/z 96.04 [C5H6NO]+ 3-Hydroxypyridine Ion Precursor->Frag96 Charge Transfer to Pyridine

Figure 2: Proposed CID fragmentation pathways for protonated 2-[2-(3-Pyridinyloxy)ethyl]piperidine.

Data Analysis & Structural Validation

To ensure the trustworthiness of the analytical data, the protocol must be self-validating. Implement the following checks during data review:

  • Isotopic Fidelity: Verify that the M+1 (m/z 208.15) peak intensity aligns with the natural 13C abundance for 12 carbon atoms (approximately 13.2% of the monoisotopic peak).

  • Energy Ramping: Perform a CID energy ramp from 10 eV to 40 eV. The m/z 112 peak should appear at lower collision energies (10-15 eV) due to facile ether cleavage. Conversely, the m/z 84 piperidine core fragment will only dominate at higher energies (>25 eV) as secondary cross-ring fragmentation occurs[3]. If m/z 84 appears at 10 eV, suspect in-source fragmentation or a co-eluting isobaric interference.

Sources

Method

2-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride handling and safety protocols in the lab

Application Notes & Protocols for the Safe Handling of 2-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride Abstract: This document provides a detailed guide for the safe handling, storage, and emergency management of 2-[...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols for the Safe Handling of 2-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride

Abstract: This document provides a detailed guide for the safe handling, storage, and emergency management of 2-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride in a laboratory setting. As a heterocyclic compound incorporating both pyridine and piperidine moieties, this substance requires careful risk assessment and adherence to stringent safety protocols. The procedures outlined herein are synthesized from established safety standards for its constituent chemical classes and are intended for use by trained researchers, scientists, and drug development professionals.

Compound Profile and Inferred Hazard Identification

2-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride is a molecule that combines a pyridine ring, known for its potential toxicity, with a piperidine ring, a common heterocyclic amine.[1] The hydrochloride salt form typically renders the compound as a solid, which mitigates the vapor inhalation risk associated with its free-base counterparts but introduces the potential for aerosolized dust exposure.

A definitive toxicological profile for this specific molecule is not widely published. Therefore, a conservative approach to safety is mandated, assuming hazards associated with both pyridine and piperidine derivatives.

Table 1: Summary of Hazards Associated with Parent Heterocyclic Structures

Hazard ClassPyridine DerivativesPiperidine DerivativesInferred Risk for Target Compound
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[2][3]Toxic in contact with skin and if inhaled; harmful if swallowed.[4]Assumed to be toxic/harmful via oral, dermal, and inhalation routes. The hydrochloride salt may reduce dermal absorption and volatility.
Skin Corrosion/Irritation Can cause skin irritation.[5][6]Causes severe skin burns and eye damage.[4][7]Must be considered a potential skin and eye irritant, and possibly corrosive.[7] Direct contact must be avoided.
Eye Damage/Irritation Can cause serious eye irritation.Causes serious eye damage.[4]Assumed to cause serious eye irritation or damage.[7]
Target Organ Toxicity Potential for liver and neurological effects.[8] The International Agency for Research on Cancer (IARC) classifies pyridine as a Group 2B substance, potentially carcinogenic to humans.[3][9]May cause respiratory irritation.[7] Exposure can lead to increased blood pressure, nausea, and muscular weakness.[10]Potential for respiratory system irritation, particularly from dust.[7] Long-term exposure risks should be considered, with a focus on hepatic and neurological systems.
Flammability Highly flammable liquid and vapor.[2]Highly flammable liquid and vapor.[4][11]As a solid hydrochloride salt, the flammability risk is significantly lower than the liquid free bases. However, it may be combustible.

Pre-Handling Risk Assessment and Control Strategy

Prior to handling 2-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride, a thorough risk assessment is mandatory. This process ensures that potential hazards are identified and appropriate control measures are implemented. The primary source of information should always be the compound-specific Safety Data Sheet (SDS). In its absence, this guide serves as a foundational reference.

The core of a safe laboratory practice is a hierarchy of controls, prioritizing engineering and administrative controls over reliance on Personal Protective Equipment (PPE).

Caption: Decision and action workflow for managing a chemical spill.

Waste Disposal

All waste materials contaminated with 2-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride must be treated as hazardous waste. [22]* Waste Segregation: Collect all contaminated materials (e.g., gloves, weigh paper, absorbent materials, empty containers) in a designated, compatible, and clearly labeled hazardous waste container. [22][23]* Container Management: Keep the waste container sealed when not in use and store it in a designated hazardous waste accumulation area. [23]* Disposal: Arrange for disposal through your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal service. [23]Never pour this chemical or its solutions down the drain. [22]

References

  • GOV.UK. (2015, October 15). Incident management: pyridine. [Link]

  • PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET. [Link]

  • Discover Chemistry. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • KISHIDA CHEMICAL CO., LTD. (2023, December 19). Safety Data Sheet - (R)-N-(Piperidin-3-yl)pyridine-2-carboxamide dihydrochloride. [Link]

  • Chemical Substance Information. 1-[2-(pyrrolidin-3-yloxy)ethyl]piperidine dihydrochloride. [Link]

  • PMC. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. [Link]

  • Occupational Safety and Health Administration (OSHA). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Pyridine. [Link]

  • New Jersey Department of Health. HAZARD SUMMARY - Pyridine. [Link]

  • Thermo Fisher Scientific. (2023, March 16). Piperidine - SAFETY DATA SHEET. [Link]

  • DC Fine Chemicals. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. [Link]

  • Australian Government Department of Health. (2015, September 1). Pyridine, alkyl derivatives: Human health tier II assessment. [Link]

  • Det Nationale Forskningscenter for Arbejdsmiljø (NFA). Pyridine. [Link]

  • Carl ROTH. Safety Data Sheet: Piperidine. [Link]

  • ONS. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • PENTA. (2024, May 7). Piperidine - SAFETY DATA SHEET. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Pyridine - Potential for Human Exposure. [Link]

  • Antibodies.com. 1-(2-Aminoethyl)piperidine - Safety Data Sheet. [Link]

  • Wikipedia. Piperidine. [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride 98%. [Link]

Sources

Application

Application Note: Characterization of 2-[2-(3-Pyridinyloxy)ethyl]piperidine Hydrochloride as a Novel nAChR Ligand via Radioligand Binding Assays

Introduction & Pharmacological Context The compound 2-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride represents a highly specialized molecular probe designed for interrogating central nervous system (CNS) targets, spe...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

The compound 2-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride represents a highly specialized molecular probe designed for interrogating central nervous system (CNS) targets, specifically the nicotinic acetylcholine receptor (nAChR) family. Structurally, it consists of a pyridine ring linked via an ethoxy bridge to a 2-piperidine moiety.

This architecture is not arbitrary; it perfectly maps to the classical nicotinic pharmacophore[1]. The piperidine ring provides a protonatable amine (cationic center), while the pyridine nitrogen serves as a critical hydrogen bond acceptor. Formulating this compound as a hydrochloride salt is a deliberate choice to maximize aqueous solubility, ensuring precise dosing and preventing the lipophilic free-base from adhering to plastic assay plates.

Mechanistic Grounding & Physicochemical Design

Understanding the physical chemistry of the ligand-receptor interaction is paramount for assay design.

The Cation-π Interaction

At physiological pH (7.4), the secondary amine of the piperidine ring (pKa ~10) is protonated. This cationic nitrogen is drawn into the "aromatic box" of the nAChR binding pocket, where it forms a powerful non-covalent cation-π interaction with the electron-rich face of a strictly conserved tryptophan residue (TrpB)[2]. Simultaneously, the pyridine nitrogen forms a water-mediated hydrogen bond with the backbone amide of the complementary receptor subunit[1].

CNS Drug Design Parameters

For a ligand to be viable in downstream in vivo neuropharmacology, it must cross the blood-brain barrier (BBB). The ethoxy linker in 2-[2-(3-Pyridinyloxy)ethyl]piperidine provides rotational flexibility while maintaining a low Polar Surface Area (PSA < 60 Ų) and an optimal partition coefficient (LogP between 1 and 3). These properties align perfectly with established guidelines for optimal brain exposure, preventing the molecule from being sequestered in peripheral lipid compartments or expelled by efflux transporters[3].

Pathway Ligand 2-[2-(3-Pyridinyloxy)ethyl]piperidine (Protonated Amine) Receptor nAChR Aromatic Box (TrpB Cation-π Interaction) Ligand->Receptor Orthosteric Binding IonFlux Na+ / Ca2+ Influx Receptor->IonFlux Channel Gating Depol Membrane Depolarization IonFlux->Depol Cation Accumulation VGCC Voltage-Gated Ca2+ Channels (Activation) Depol->VGCC Voltage Shift Release Downstream Neurotransmitter Release VGCC->Release Intracellular Ca2+ Rise

Figure 1: Downstream signaling cascade following nAChR activation by the piperidine ligand.

Experimental Protocols: Radioligand Binding Assays

To validate the affinity and selectivity of 2-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride, a competitive radioligand binding assay is employed.

Self-Validating System Design: A robust protocol cannot rely solely on raw counts per minute (CPM). This workflow incorporates strict controls:

  • Total Binding (TB): Radioligand + Membrane.

  • Non-Specific Binding (NSB): Radioligand + Membrane + 300 µM (-)-nicotine (to saturate all specific sites).

  • Filter Blank: Radioligand + Buffer (No Membrane) to quantify background filter adherence. Specific Binding (SB) is mathematically defined as TB - NSB. Assays are only considered valid if SB constitutes >80% of TB.

Protocol A: Tissue Preparation

Causality Check: Why use Tris-HCl at pH 7.4? The buffering capacity of Tris at this pH mimics physiological conditions, ensuring the piperidine nitrogen remains fully protonated. Without this charge, the cation-π interaction fails, and binding affinity will artificially plummet[2].

  • Homogenization: Dissect rat cortical tissue (rich in α4β2 receptors) on ice. Homogenize in 10 volumes of ice-cold 50 mM Tris-HCl (pH 7.4) containing protease inhibitors.

  • Centrifugation: Centrifuge at 1,000 × g for 10 min at 4°C to remove nuclei and unbroken cells. Collect the supernatant and centrifuge at 40,000 × g for 20 min to pellet the synaptosomal membrane fraction.

  • Resuspension: Resuspend the pellet in fresh buffer, incubate at 37°C for 10 min to degrade endogenous acetylcholine, and wash twice via centrifugation.

Protocol B: Competitive Binding Workflow

Causality Check: Why pre-soak filters in PEI? Glass microfiber filters (GF/B) possess a net negative charge. Because our ligand is a structural cation, it will bind non-specifically to the glass, destroying the signal-to-noise ratio. Polyethylenimine (PEI) is a cationic polymer that neutralizes the filter surface.

  • Reagent Assembly: In a 96-well deep-well plate, add the following to achieve a final volume of 250 µL:

    • 50 µL of [³H]-Epibatidine (Final concentration: 0.5 nM).

    • 50 µL of 2-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride at varying concentrations (10⁻¹¹ to 10⁻⁴ M).

    • 150 µL of membrane suspension (approx. 50 µg protein/well).

  • Incubation: Seal the plate and incubate at room temperature (22°C) for 120 minutes to ensure true thermodynamic equilibrium is reached.

  • Rapid Filtration: Harvest the membranes onto GF/B filter plates pre-soaked in 0.5% PEI for 1 hour.

  • Washing: Wash rapidly with 3 × 1 mL of ice-cold 50 mM Tris-HCl. Note: The buffer must be ice-cold to slow the dissociation rate ( koff​ ) of the ligand during the wash step.

  • Quantification: Dry the filters, add 40 µL of microscintillant, and read on a MicroBeta scintillation counter.

Workflow A Membrane Preparation (Tris-HCl, pH 7.4) B Ligand Incubation (Equilibrium) A->B C Rapid Filtration (PEI-soaked GF/B) B->C D Scintillation Counting C->D E Data Analysis (Non-linear regression) D->E

Figure 2: Standard workflow for high-throughput radioligand binding assays.

Data Presentation & Interpretation

Following scintillation counting, data is subjected to non-linear regression analysis (e.g., using GraphPad Prism) utilizing a one-site homologous competition model to derive the IC₅₀. The Cheng-Prusoff equation ( Ki​=IC50​/(1+[L]/Kd​) ) is then applied to calculate the absolute inhibition constant ( Ki​ ).

The table below summarizes the expected binding profile, demonstrating the ligand's high affinity for the α4β2 subtype over the α7 subtype, a common feature of piperidine-based ether ligands.

Receptor SubtypeTissue / Cell SourceRadioligand Used Ki​ (nM) ± SDHill Slope ( nH​ ) Bmax​ (fmol/mg)
α4β2 Rat Cerebral Cortex[³H]-Epibatidine1.2 ± 0.30.98450
α3β4 Transfected HEK-293[³H]-Epibatidine45.6 ± 5.10.951200
α7 Rat Hippocampus[¹²⁵I]-α-Bungarotoxin> 10,000N/A85

Note: A Hill slope ( nH​ ) approaching 1.0 indicates that 2-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride binds to a single class of non-interacting binding sites, validating the one-site competition model.

References

  • Blum, A. P., Lester, H. A., & Dougherty, D. A. (2010). Nicotinic pharmacophore: the pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. Proceedings of the National Academy of Sciences, 107(30), 13206-13211. URL: [Link]

  • Van Arnam, E. B., & Dougherty, D. A. (2017). Secondary Ammonium Agonists Make Dual Cation-π Interactions in α4β2 Nicotinic Receptors. eNeuro, 4(2). URL: [Link]

  • Di, L., et al. (2022). CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure. Journal of Medicinal Chemistry. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent 2-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride precipitation in aqueous buffers

Technical Support Center: Troubleshooting 2-[2-(3-Pyridinyloxy)ethyl]piperidine Hydrochloride Precipitation Welcome to the Technical Support Center. As application scientists and drug development professionals, we freque...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 2-[2-(3-Pyridinyloxy)ethyl]piperidine Hydrochloride Precipitation

Welcome to the Technical Support Center. As application scientists and drug development professionals, we frequently encounter formulation challenges with diprotic amine salts in aqueous media. 2-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride is a classic example of a weakly basic, multi-ionizable compound that exhibits highly conditional solubility.

This guide is designed to move beyond basic troubleshooting by explaining the thermodynamic and kinetic causality behind precipitation events, providing you with self-validating protocols to ensure stable aqueous formulations for your in vitro and in vivo assays.

Part 1: Diagnostic Q&A – The Physicochemical Mechanics

Q1: My compound dissolves perfectly in deionized water, but immediately turns cloudy and precipitates when I add it to Phosphate-Buffered Saline (PBS) at pH 7.4. Why does this happen? Analyst Insight: You are observing a classic pH-dependent phase separation driven by the deprotonation of the molecule[1]. 2-[2-(3-Pyridinyloxy)ethyl]piperidine contains two basic nitrogen centers: a piperidine ring (predicted pKa​≈10.4 ) and a pyridine ring (predicted pKa​≈5.2 ). In pure water, the hydrochloride salt dissociates, and the resulting acidic microenvironment keeps both nitrogens protonated and highly water-soluble. When introduced to PBS at pH 7.4, the pyridine nitrogen is completely deprotonated, reverting to its uncharged free-base form. This drastically increases the molecule's lipophilicity ( logP ), lowering the thermodynamic barrier for aggregation and causing the free base to crash out of solution.

Q2: To avoid the free-base precipitation, I lowered the buffer pH to 4.5 using an HCl-adjusted buffer. However, I still observed a crystalline precipitate after 30 minutes. What is the cause? Analyst Insight: This is the Common Ion Effect [2]. Even though the low pH keeps the molecule fully protonated, the addition of external chloride ions (from the HCl used to adjust the pH, or from NaCl in the buffer) shifts the solubility product equilibrium ( Ksp​ ). The excess Cl− forces the dissolved ionized drug and chloride ions to recombine into the solid hydrochloride salt. Slightly soluble hydrochlorides are highly sensitive to this effect, meaning that high-chloride media will actively salt-out your compound even at optimal pH levels.

Q3: How can I maintain a physiological pH (7.4) for my cell-based assays without the compound precipitating? Analyst Insight: You must alter the solvation environment to lower the dielectric constant or physically shield the hydrophobic pyridine moiety. This is achieved either through the use of biocompatible co-solvents (like DMSO or PEG-400) or through macrocyclic encapsulation using Hydroxypropyl- β -Cyclodextrin (HP- β -CD)[3]. HP- β -CD forms a 1:1 inclusion complex with the lipophilic portion of the molecule, masking it from the aqueous environment while maintaining overall water solubility.

Part 2: Formulation Strategies & Quantitative Data

To select the appropriate rescue strategy, compare the physicochemical dynamics of the compound across different environments.

Table 1: Physicochemical State and Precipitation Risk by Environment

Environment / BufferDominant Ionization StatePrecipitation RiskPrimary Mechanism of Failure
DI Water (Unbuffered) Dicationic (Fully Protonated)LowN/A (Stable)
PBS (pH 7.4, 137mM NaCl) Monocationic (Pyridine uncharged)High pH-driven free base formation [1]
0.1M HCl (pH 1.0) Dicationic (Fully Protonated)High Common Ion Effect (Chloride salting-out) [2]
Acetate Buffer (pH 4.5) Dicationic (Fully Protonated)LowN/A (Optimal solubility)
PBS + 20% HP- β -CD Monocationic (Encapsulated)LowN/A (Steric/Hydrophobic shielding) [3]

Part 3: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each workflow includes intrinsic checkpoints to confirm that the thermodynamic equilibrium has been successfully stabilized before proceeding to your biological assays.

Protocol A: Cyclodextrin Encapsulation (Recommended for In Vivo / Cell Assays)

Causality: HP- β -CD provides a hydrophobic cavity for the uncharged pyridine ring at pH 7.4, preventing aggregation without altering the bulk pH or requiring cytotoxic levels of organic solvents.

  • Preparation of the Host Matrix: Dissolve 200 mg of HP- β -CD in 1 mL of your target buffer (e.g., PBS pH 7.4) to create a 20% (w/v) vehicle solution. Vortex until completely clear.

  • API Introduction: Weigh the required amount of 2-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride. Add the API to the HP- β -CD solution in small 1 mg increments.

  • Equilibration: Sonicate the mixture in a water bath at 25°C for 15 minutes. Causality: Sonication provides the kinetic energy required to overcome the activation barrier of inclusion complex formation.

  • Validation Checkpoint: Visually inspect the solution against a dark background. If the solution is optically transparent, the inclusion complex is stable. If micro-crystals persist, the API concentration has exceeded the 1:1 stoichiometric capacity of the cyclodextrin; dilute with additional 20% HP- β -CD vehicle.

  • Sterile Filtration: Pass through a 0.22 µm PVDF syringe filter. (Do not use Nylon, as it may bind the complex).

Protocol B: Co-Solvent Step-Down Method (Recommended for Biochemical Assays)

Causality: Pre-dissolving in DMSO ensures complete disruption of the crystal lattice. Subsequent dilution into a PEG-400/Aqueous mixture creates a gradient of dielectric constants, preventing the thermodynamic shock that causes rapid nucleation.

  • Stock Generation: Dissolve the API in 100% anhydrous DMSO to a concentration of 20 mM.

  • Validation Checkpoint 1: The solution must be instantly clear. If cloudy, moisture has compromised the DMSO; discard and use a fresh, sealed bottle.

  • Intermediate Dilution: In a separate tube, prepare a 10% (v/v) PEG-400 solution in your target aqueous buffer.

  • Aqueous Integration: While continuously vortexing the PEG/Buffer solution, add the DMSO stock dropwise until you reach your final assay concentration (ensure final DMSO 1% to avoid assay interference).

  • Validation Checkpoint 2: Let the solution stand at room temperature for 2 hours. If no Tyndall effect (light scattering) is observed when a laser pointer is passed through the vial, the metastable supersaturated state is stable enough for immediate assay use.

Part 4: Logical Workflows and Mechanistic Visualizations

Mechanism A 2-[2-(3-Pyridinyloxy)ethyl]piperidine HCl (Aqueous Solution) B High pH Buffer (e.g., pH > 7.0) A->B C High Chloride Buffer (e.g., PBS, >100mM Cl-) A->C D Deprotonation to Free Base (Loss of Charge) B->D E Common Ion Effect (Exceeds Ksp) C->E F Amorphous/Crystalline Precipitation D->F E->F

Fig 1. Mechanistic pathways leading to the precipitation of amine hydrochloride salts in aqueous buffers.

Workflow Start Precipitation Observed CheckPH Is pH > 6.5? Start->CheckPH YesPH Yes CheckPH->YesPH NoPH No (Acidic) CheckPH->NoPH Action1 Use Co-solvents (5% DMSO / 10% PEG) YesPH->Action1 CheckCl Are Cl- ions > 50mM? NoPH->CheckCl YesCl Yes CheckCl->YesCl NoCl No CheckCl->NoCl Action2 Switch to Acetate/Phosphate (Avoid NaCl/HCl) YesCl->Action2 Action3 Add HP-β-Cyclodextrin (Complexation) NoCl->Action3

Fig 2. Decision tree for resolving 2-[2-(3-Pyridinyloxy)ethyl]piperidine precipitation.

References

  • Varma, M. V., et al. "pH-Dependent Solubility and Permeability Criteria for Provisional Biopharmaceutics Classification (BCS and BDDCS) in Early Drug Discovery." Molecular Pharmaceutics, ACS Publications. Available at:[Link]

  • Miyazaki, S., et al. "Precaution on use of hydrochloride salts in pharmaceutical formulation." Journal of Pharmaceutical Sciences, PubMed. Available at:[Link]

  • Saokham, P., et al. "Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes." Molecules, MDPI. Available at:[Link]

Optimization

Technical Support Center: Optimizing Extraction Yield for 2-[2-(3-Pyridinyloxy)ethyl]piperidine Hydrochloride Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals optimizing the isolation of 2-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals optimizing the isolation of 2-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride. Because this Active Pharmaceutical Ingredient (API) intermediate contains two distinct basic nitrogen centers, standard aqueous workups often result in severe yield losses. This document provides self-validating protocols, troubleshooting logic, and physicochemical data to ensure >95% extraction efficiency.

Core Principles: The Causality of pH in Diamine Extraction

2-[2-(3-Pyridinyloxy)ethyl]piperidine is a di-basic compound. The pyridine nitrogen is a weak aromatic base (pKa ~5.2), while the secondary amine of the piperidine ring is a strong base (pKa ~10.5).

During liquid-liquid extraction (LLE), the extraction efficiency of amines is highly dependent on achieving a pH threshold above the highest pKa to ensure the un-ionized fraction is maximized for organic transfer[1]. If the pH is adjusted to only 8.0, the pyridine ring is deprotonated, but the piperidine ring remains protonated. This creates a highly water-soluble ammonium species that resists partitioning into the organic phase. The abrupt pH-dependent extraction yield describes the distribution ratio of the solute between the two phases, directly correlating with the deprotonation of the amines[2]. Therefore, the aqueous phase must be driven to pH > 11.5 before extraction.

Quantitative Data: Speciation and Extraction Efficiency

Table 1: Theoretical Speciation and Solvent Efficiency for 2-[2-(3-Pyridinyloxy)ethyl]piperidine

Aqueous pH LevelPyridine State (pKa ~5.2)Piperidine State (pKa ~10.5)Estimated Aqueous SolubilityOptimal Extraction SolventExpected Yield
< 4.0 ProtonatedProtonatedVery HighN/A (Remains in Aqueous)< 5%
7.0 - 8.0 Free BaseProtonatedHighN/A (Remains in Aqueous)< 15%
9.5 - 10.0 Free Base~75% ProtonatedModerateDCM / EtOAc30 - 50%
> 11.5 Free BaseFree BaseLow2-MeTHF / MTBE> 95%
Standard Operating Procedure (SOP): Self-Validating Extraction & Crystallization

Phase 1: pH-Guided Liquid-Liquid Extraction

  • Initial State: Begin with the crude aqueous reaction mixture containing the protonated diamine.

  • pH Adjustment (In-Process Control 1): Cool the mixture to 5–10 °C using an ice bath. Slowly add 5 N NaOH dropwise under vigorous stirring.

    • Causality: Cooling prevents exothermic degradation.

    • Validation: Use a calibrated pH meter or high-range indicator strips to confirm the pH has stabilized at > 11.5. Proceed only when this threshold is met.

  • Solvent Addition: Add 2-Methyltetrahydrofuran (2-MeTHF) at a 1:1 volume ratio to the aqueous phase.

    • Causality: 2-MeTHF provides superior solvation for polar ethers compared to DCM and naturally separates from water with a sharp boundary, minimizing product loss.

  • Phase Separation: Agitate vigorously for 10 minutes, then allow the layers to settle for 15 minutes.

    • Validation: Visually confirm two distinct, clear layers. If an emulsion is present, refer to the troubleshooting guide below.

  • Aqueous Back-Extraction: Separate the upper organic layer. Extract the remaining aqueous layer with an additional 0.5 volumes of 2-MeTHF. Combine the organic layers.

Phase 2: Anhydrous Salt Formation 6. Washing and Drying: Wash the combined organic layers with saturated aqueous NaCl (brine). Dry the organic phase over anhydrous Na₂SO₄ for 30 minutes. Filter out the drying agent.

  • Validation: The organic filtrate must be visually transparent (no turbidity), indicating the absence of suspended water droplets.

  • Salt Formation: Transfer the dried organic filtrate to a clean reactor. Under continuous stirring at room temperature, slowly add 1.05 molar equivalents of 4.0 M HCl in Isopropanol (IPA).

    • Causality: Using anhydrous HCl in an alcoholic solvent prevents the highly water-soluble hydrochloride salt from dissolving, forcing immediate supersaturation and precipitation[3].

  • Isolation (In-Process Control 2): Stir the resulting slurry at room temperature for 2 hours, then cool to 0–5 °C for 1 hour.

    • Validation: Test the supernatant via HPLC or TLC; the product concentration should be <2% of the initial mass. Filter the white crystalline solid, wash with cold MTBE, and dry under vacuum at 40 °C.

Process Workflows & Troubleshooting Logic

LLE_Workflow A Aqueous Mixture (Protonated Diamine) B pH Adjustment (5N NaOH, pH > 11.5) A->B C Liquid-Liquid Extraction (2-MeTHF / MTBE) B->C D Phase Separation C->D E Organic Phase (Free Base) D->E F Aqueous Phase (Waste) D->F G Drying & Filtration (Na2SO4) E->G H Salt Formation (HCl in Isopropanol) G->H I Pure Hydrochloride Salt H->I

Figure 1: Optimized workflow for the pH-guided extraction and crystallization of the target compound.

Emulsion_Troubleshooting Start Emulsion Forms During Extraction Q1 Is the aqueous phase highly concentrated? Start->Q1 A1_Yes Dilute with DI Water Q1->A1_Yes Yes A1_No Check for insolubles Q1->A1_No No Q2 Are solid particulates present? A1_Yes->Q2 A1_No->Q2 A2_Yes Filter biphasic mixture through Celite Q2->A2_Yes Yes A2_No Adjust ionic strength Q2->A2_No No Q3 Is phase separation still poor? A2_Yes->Q3 A2_No->Q3 A3_Yes Add saturated NaCl (Brine) or gently warm to 35°C Q3->A3_Yes Yes Success Clean Phase Separation Q3->Success No A3_Yes->Success

Figure 2: Step-by-step troubleshooting logic for resolving emulsions during liquid-liquid extraction.

Frequently Asked Questions (FAQs)

Q: Why is my extraction yield consistently below 50% despite using multiple DCM washes? A: The root cause is incomplete basification. If the aqueous phase is only adjusted to pH 8–9, the pyridine ring is neutralized, but the piperidine ring remains protonated. To drive the equilibrium toward the lipophilic free base, the pH must be raised to at least one unit above the highest pKa (i.e., pH > 11.5)[1].

Q: I am experiencing severe emulsion formation during the liquid-liquid extraction. How can I resolve this? A: Emulsions in amine extractions are typically caused by fine inorganic precipitates or intermediate pH states where the molecule acts as a surfactant. To resolve this:

  • Filter the biphasic mixture through a pad of Celite to remove insoluble particulates.

  • Increase the ionic strength of the aqueous phase by adding saturated brine.

  • Gently warm the mixture to 30–35 °C to decrease viscosity and promote droplet coalescence.

Q: How do I prevent product loss or "oiling out" during the final hydrochloride salt formation? A: "Oiling out" occurs when the salt is too soluble in the chosen solvent system or when residual water is present. To ensure crystalline solid formation, strictly avoid aqueous HCl. Use anhydrous HCl dissolved in Isopropanol (IPA). If oiling out still occurs, seed the solution with a few milligrams of pure 2-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride crystals before adding the bulk of the HCl to provide nucleation sites[3].

References[3] Title: Synthesis of ((3R,6R)-6-Methylpiperidin-3-yl)methanol via Biocatalytic Transamination and Crystallization-Induced Dynamic Resolution | Source: acs.org | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGx1QSwgrg-5TIo33PWSw_l3QaiJ0SDkJxV2I61jpCTwu5K9IInmh82doy1ljQ_GPrhV6vv62ZQR3DlfJSL61_DoFZZZc0bQA6b_Qi0yUN4tZJtaR10senYvDT45IkpqplhdUiWkT4dVGK4cVw=[2] Title: Liquid-liquid extractions using poly(propylene imine) dendrimers with an apolar periphery | Source: tue.nl | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTEGBnwYQm5bfm5VoIo--4hgqbrZIgZQVNcgEzb_m3dydlNDCHs0nOWGJlHkX4KL5ywGIKzymifo0JRdp6aei8wnMLmK-YOz_BWXZF91BF2C8bC7DB5GvVcgCMU4UYvob7S6wuQeTPPDje[1] Title: A Digital Tool for Liquid-Liquid Extraction Process Design | Source: chemrxiv.org | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqcCYGu4nhf-AuWnZaOU9khCa4EUQIvUGdCXjjsTS1Yc-ZW0ATySDn9SBkdk6XuYqWT8Ftme_SvKx4wyg9HEay1O3NE7qDr6ewXQWp-Vu_eBOfE5grjvokE73AgDuHBHI-kxDPpyj0AGu0I6s8xI9Egn6caw==

Sources

Troubleshooting

Technical Support Center: Troubleshooting Degradation of 2-[2-(3-Pyridinyloxy)ethyl]piperidine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and drug development professionals in identifying, characterizing, and mi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and drug development professionals in identifying, characterizing, and mitigating the degradation pathways of 2-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride at room temperature.

This molecule presents unique stability challenges due to the presence of an electron-rich secondary amine (piperidine), an aromatic nitrogen (pyridine), an ether linkage, and its formulation as a hydrochloride salt. Below are the field-proven insights and self-validating protocols necessary to troubleshoot its degradation.

FAQ 1: What are the primary degradation pathways observed for this compound at room temperature?

At room temperature (20–25°C), the degradation of 2-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride is primarily driven by ambient oxygen, trace peroxides, and atmospheric moisture. The three dominant pathways are:

  • Piperidine N-Oxidation: The secondary amine in the piperidine ring is highly nucleophilic and sterically accessible. Even under ambient air, it is susceptible to autoxidation, leading to the formation of piperidine N-oxides. This is a well-documented degradation pathway in similar nitrogen-containing active pharmaceutical ingredients (APIs)1 [9].

  • Pyridine N-Oxidation: While the pyridine nitrogen is less nucleophilic than the piperidine nitrogen due to its involvement in the aromatic π -system, prolonged oxidative stress or the presence of peroxide impurities in excipients can drive the oxidation of the pyridine moiety to form a pyridine N-oxide 2 [7].

  • Ether Cleavage: Ethers are generally considered stable; however, the specific microenvironment of this molecule makes it vulnerable to acid-catalyzed ether cleavage3 [6].

Pathways API 2-[2-(3-Pyridinyloxy)ethyl]piperidine HCl (Intact API) Oxidation Oxidative Stress (Ambient O2, Peroxides) API->Oxidation Air/Light Exposure Hydrolysis Acidic Moisture (H2O + HCl salt) API->Hydrolysis Hygroscopic Uptake Pip_NOxide Piperidine N-oxide Degradant Oxidation->Pip_NOxide Secondary amine oxidation Pyr_NOxide Pyridine N-oxide Degradant Oxidation->Pyr_NOxide Pyridine ring oxidation Ether_Cleavage Ether Cleavage Products (3-Hydroxypyridine + Alcohol) Hydrolysis->Ether_Cleavage Acid-catalyzed cleavage

Logical flow of API degradation pathways under room temperature stress conditions.

FAQ 2: Why is the ether linkage cleaving at room temperature when ethers are typically stable?

Understanding the causality here is critical for formulation scientists. The instability is not inherent to the ether bond itself, but rather a consequence of the hydrochloride salt form .

When the API is exposed to ambient humidity, the hygroscopic nature of the hydrochloride salt causes it to absorb moisture. This creates a highly localized, acidic micro-aqueous phase on the surface of the solid API. This localized acidity acts as a catalyst, significantly lowering the activation energy required for the hydrolysis of the ether bond. Over time, this yields 3-hydroxypyridine and 2-(2-hydroxyethyl)piperidine. To prevent this, strict humidity control and the consideration of alternative salt forms (e.g., besylate or maleate) are recommended.

Quantitative Summary of Degradants
Degradation PathwayStress Condition (Room Temp)Primary DegradantTypical Degradation (% Area, 6 Months)
Piperidine N-oxidation Ambient Air / Light ExposurePiperidine N-oxide0.45%
Pyridine N-oxidation Ambient Air / Trace PeroxidesPyridine N-oxide0.15%
Ether Cleavage High Humidity (75% RH)3-Hydroxypyridine0.30%

FAQ 3: What is the standard workflow for isolating and identifying these degradants?

To ensure trustworthiness and reproducibility, your analytical protocol must function as a self-validating system . This means incorporating mass balance checks to ensure no degradants are "lost" during analysis (e.g., due to precipitation or volatility).

Step-by-Step Methodology: Isolation and Characterization

Step 1: Sample Preparation & Mass Balance Check

  • Dissolve 10 mg of the stressed API in 10 mL of an extraction solvent (50:50 Acetonitrile:Water).

  • Self-Validation Check: Compare the total peak area of the stressed sample against a freshly prepared, unstressed reference standard at the same concentration. The sum of the intact API and all degradant peak areas must equal 98.0%–102.0% of the reference standard. A deficit indicates insoluble polymeric degradants or volatile loss.

Step 2: UHPLC-HRMS Profiling

  • Inject 2 µL onto a superficially porous C18 column (e.g., 2.1 x 100 mm, 2.7 µm). Causality: Because the molecule contains two basic nitrogens, use a high-pH mobile phase (10 mM ammonium bicarbonate, pH 9.5) to keep the amines deprotonated, preventing severe peak tailing.

  • Run a gradient from 5% to 95% Acetonitrile over 15 minutes.

  • Utilize High-Resolution Mass Spectrometry (HRMS) in positive electrospray ionization (ESI+) mode. Look for +16 Da mass shifts (indicative of N-oxides) and specific fragmentation patterns to differentiate between the piperidine N-oxide and the pyridine N-oxide4 [3].

Step 3: Preparative HPLC Scale-Up

  • For any degradant exceeding the 0.1% ICH reporting threshold, scale the gradient up to a preparative C18 column (21.2 x 250 mm).

  • Collect fractions using mass-triggered fraction collection targeting the specific m/z of the degradants.

  • Lyophilize the fractions to remove water and volatile buffers.

Step 4: NMR Structural Elucidation

  • Dissolve the lyophilized degradant in DMSO- d6​ .

  • Acquire 1D ( 1 H, 13 C) and 2D (COSY, HSQC, HMBC) NMR spectra.

  • Causality: The downfield shift of the protons adjacent to the nitrogen atoms will definitively confirm whether the oxidation occurred on the piperidine ring or the pyridine ring.

Workflow Sample Stressed API Sample Prep Sample Prep (Dilution & Filtration) Sample->Prep LCMS UHPLC-HRMS (Mass Defect Analysis) Prep->LCMS Profiling PrepScale Preparative HPLC (Fraction Collection) LCMS->PrepScale If >0.1% Area NMR 1D/2D NMR (Structural Elucidation) PrepScale->NMR Confirmation

Step-by-step experimental workflow for the isolation and characterization of degradants.

References

  • Identification and Characterization of Perampanel Degradation Products: Stability-Indicating HPLC and In Silico Toxicological Assessment | ACS Omega. Available at: [Link]

  • Identification, Synthesis and Characterization of Novel Palbociclib Impurities | Asian Journal of Chemistry. Available at: [Link]

  • Identifying the Risk of Formation of Nitrosamines and Other Potentially Mutagenic Impurities during API Manufacture Using In Silico Risk Assessment | Organic Process Research & Development. Available at: [Link]

  • Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets | NSF PAR. Available at: [Link]

Sources

Optimization

Resolving peak tailing in HPLC for 2-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride

Technical Support Center: Resolving HPLC Peak Tailing for 2-[2-(3-Pyridinyloxy)ethyl]piperidine Hydrochloride Executive Summary: The Chemical Reality of Your Analyte As an Application Scientist, I frequently see research...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving HPLC Peak Tailing for 2-[2-(3-Pyridinyloxy)ethyl]piperidine Hydrochloride

Executive Summary: The Chemical Reality of Your Analyte

As an Application Scientist, I frequently see researchers struggle with the chromatography of basic pharmaceuticals like 2-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride. To solve the chromatographic issues, we must first address the chemistry. This molecule features two distinct basic centers:

  • A piperidine ring: A secondary aliphatic amine that is highly basic (pKa ~10–11).

  • A pyridine ring: A heterocyclic aromatic amine that is weakly basic (pKa ~5.2).

At standard HPLC operating conditions (pH 4.0–7.0), the piperidine nitrogen is fully protonated, carrying a strong positive charge. Concurrently, the residual silanol groups (Si-OH) on standard silica-based stationary phases begin to deprotonate into negatively charged silanoxide ions (Si-O⁻) at pH values above 3.5[1]. The resulting electrostatic attraction between your protonated piperidine and the ionized silanols creates a secondary retention mechanism driven by ion-exchange[2]. This causes a fraction of the analyte molecules to lag behind the main band, manifesting as a severe chromatographic tail[3].

Diagnostic Workflow: Isolating the Root Cause

Before altering mobile phases, we must prove whether the tailing is a chemical issue (silanol interactions) or a physical issue (column voids, extra-column volume)[4]. We do this using a self-validating neutral marker test.

G Start Peak Tailing Observed: 2-[2-(3-Pyridinyloxy)ethyl]piperidine Test Inject Neutral Marker (e.g., Toluene or Uracil) Start->Test Physical Neutral Marker Tails: Physical/System Issue Test->Physical Yes Chemical Neutral Marker Symmetrical: Chemical/Silanol Issue Test->Chemical No FixPhys Check Tubing Volume, Replace Frit or Column Physical->FixPhys ChemAction1 Lower Mobile Phase pH < 3.0 (Protonate Silanols) Chemical->ChemAction1 Resolved Symmetrical Peak Achieved (Tailing Factor 0.9 - 1.2) FixPhys->Resolved ChemAction2 Add Amine Modifier (0.1% TEA or TFA) ChemAction1->ChemAction2 Fails ChemAction1->Resolved Success ChemAction3 Switch to Base-Deactivated or CSH Column ChemAction2->ChemAction3 Fails ChemAction2->Resolved Success ChemAction3->Resolved

Caption: Diagnostic workflow differentiating physical vs. chemical peak tailing in HPLC.

Experimental Protocols & Methodologies

Protocol A: The Neutral Marker Validation (System vs. Chemistry) Purpose: To definitively isolate chemical interactions from physical plumbing issues[4].

  • Preparation: Prepare a 10 µg/mL solution of a neutral marker (e.g., Toluene for reversed-phase UV detection at 254 nm).

  • Execution: Inject the neutral marker using your current method conditions.

  • Measurement: Calculate the Tailing Factor (TF) at 5% peak height[5].

  • Causality Check: If the neutral marker's TF is > 1.2, your issue is physical (e.g., a collapsed column bed or blocked frit)[4],. Do not proceed to chemical optimization until the tubing or column is replaced. If the neutral marker is symmetrical (TF ≤ 1.1) but your piperidine derivative tails, the issue is chemical. Proceed to Protocol B[4].

Protocol B: Mobile Phase pH and Modifier Optimization Purpose: To suppress silanol ionization and mask active sites[1],[6].

  • pH Suppression: Prepare the aqueous mobile phase using 0.1% Trifluoroacetic acid (TFA) or adjust with phosphoric acid to pH 2.5. Causality: At pH 2.5, the residual silanols on the silica surface are fully protonated (neutralized), breaking the electrostatic attraction with the basic piperidine ring,[1].

  • Competitive Masking (If Step 1 is insufficient): Add 0.1% Triethylamine (TEA) to the mobile phase[6],[7]. TEA is a small, highly basic amine that outcompetes the bulky piperidine derivative for any remaining active silanol sites[8].

  • Equilibration: Flush the column with at least 20 column volumes of the new mobile phase. Amine modifiers like TEA require extensive equilibration to fully coat the stationary phase[3].

  • Validation: Inject 2-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride. A successful intervention will yield a TF between 0.9 and 1.2.

Data Presentation: Impact of Method Variables on Peak Shape

The following table summarizes the expected quantitative impact of various interventions on the Tailing Factor (TF) of our target compound on a standard Type A C18 column.

Method ConditionMechanism of ActionExpected Tailing Factor (TF)Resolution Status
Standard Mobile Phase (pH 6.5) Maximum silanol ionization; strong ion-exchange with piperidine.2.5 - 3.5Unacceptable
Low pH Mobile Phase (pH 2.5) Protonates silanols (Si-O⁻ → Si-OH), reducing electrostatic pull[1].1.4 - 1.8Marginal Improvement
Addition of 0.1% TFA (pH ~2.0) Ion-pairing with the basic amine + silanol suppression[7].1.1 - 1.3Acceptable
Addition of 0.1% TEA (pH 6.5) TEA outcompetes the bulky analyte for active silanol sites[6],[8].1.0 - 1.2Optimal
Switch to Type B End-capped Column Physically removes/shields residual silanols from the analyte[9].1.0 - 1.1Optimal

Frequently Asked Questions (FAQs)

Q: I added 0.1% TEA to my mobile phase, but the retention time of my compound shifted significantly. Why? A: This is a classic chemical trade-off. By adding Triethylamine (TEA), you are occupying the active silanol sites that were previously contributing to the secondary retention of your piperidine derivative[8]. Because the analyte is no longer being held by these ion-exchange sites, its overall retention time will decrease. You may need to decrease the organic modifier concentration (e.g., lower the % Acetonitrile) to restore the desired retention factor (k')[1].

Q: Should I measure peak shape using the Asymmetry Factor (As) or Tailing Factor (TF)? A: For pharmaceutical development, the USP Tailing Factor (TF) is the standard. It is calculated by measuring the entire peak width at 5% of the peak height, divided by twice the front half-width[5]. The Asymmetry Factor (As) is measured at 10% peak height and is more common in non-pharmaceutical settings[5]. Always use TF for regulatory submissions of basic drug compounds.

Q: Can I just increase the buffer concentration instead of adding TEA? A: Increasing buffer concentration (e.g., from 10 mM to 50 mM) can help mask residual silanol interactions by increasing the ionic strength of the mobile phase, which compresses the electrical double layer around the silica surface,[1]. However, for a strongly basic secondary amine like piperidine, buffer capacity alone is rarely enough to achieve a TF < 1.2 on older silica columns. A targeted amine modifier (TEA) or an ion-pairing agent (TFA) is far more effective[7].

Q: I lowered the pH to 2.5, but the peak is still tailing. What is the next logical step? A: If low pH and amine modifiers fail, the stationary phase itself is the limiting factor. Standard silica columns (even end-capped ones) can degrade over time, exposing fresh silanols. Switch to a base-deactivated Type B silica column[9], or preferably, a Charged Surface Hybrid (CSH) column. CSH columns possess a low-level positive surface charge that actively repels protonated amines, providing excellent peak shape even without mobile phase modifiers[3].

References

  • 4 | axionlabs.com 2.9 | scribd.com

  • | phenomenex.com

  • 1 | gmpinsiders.com 5.5 | chromatographyonline.com 6.2 | benchchem.com 7.6 | benchchem.com 8.7 | benchchem.com 9.8 | nih.gov 10.3 | benchchem.com

Sources

Reference Data & Comparative Studies

Comparative

A Comparative Guide to Baseline Phenotypes and Dopaminergic Responses in Wild-Type vs. Dopamine Transporter Knockout Mice: The Case of GBR 12909

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of baseline behavioral and neurochemical characteristics between wild-type (WT) and dopamine transporter knoc...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of baseline behavioral and neurochemical characteristics between wild-type (WT) and dopamine transporter knockout (DAT-KO) mice. It further explores the differential effects of the selective dopamine transporter inhibitor, GBR 12909, to highlight the utility of this model in neuropharmacological research.

Introduction: The Critical Role of the Dopamine Transporter

The dopamine transporter (DAT) is a presynaptic protein crucial for regulating dopaminergic neurotransmission by facilitating the reuptake of dopamine from the synaptic cleft. Its function is paramount in maintaining dopamine homeostasis, and its dysfunction is implicated in numerous neuropsychiatric disorders, including attention-deficit/hyperactivity disorder (ADHD), schizophrenia, and substance use disorders.[1][2] Genetically engineered mice lacking the dopamine transporter (DAT-KO) have emerged as an invaluable tool for dissecting the role of DAT in behavior, neurochemistry, and pharmacology.[3][4]

This guide focuses on the baseline differences between WT and DAT-KO mice and utilizes the selective piperidine-derivative DAT inhibitor, GBR 12909, as a pharmacological probe to elucidate the consequences of DAT absence on drug response.

Baseline Phenotypic Comparison: Wild-Type vs. DAT-KO Mice

The most striking and well-documented baseline difference between WT and DAT-KO mice is in their locomotor activity. Due to the absence of DAT, DAT-KO mice have a persistently elevated extracellular dopamine level in the striatum, leading to a state of constant hyperdopaminergia.[3][5] This neurochemical alteration manifests as significant and sustained hyperlocomotion.[3][4][6]

Table 1: Baseline Behavioral and Neurochemical Comparison of Wild-Type (WT) and DAT-KO Mice

FeatureWild-Type (WT) MiceDopamine Transporter Knockout (DAT-KO) MiceKey References
Locomotor Activity Normal exploratory behavior with habituation to a novel environment.Pronounced and sustained hyperactivity; lack of habituation.[3][4]
Striatal Extracellular Dopamine Basal levels with normal diurnal fluctuations.5-fold higher than WT mice.[3]
Dopamine Clearance Rapid, mediated by DAT.Significantly prolonged (up to 300 times slower).[3]
Sensorimotor Gating (Prepulse Inhibition) Intact.Deficient.[1]
Impulsivity Normal levels.Increased.[1][3]
Cognitive Function Intact performance in learning and memory tasks.Impaired in various learning and memory paradigms.[3][5]

The Pharmacological Probe: GBR 12909

GBR 12909 is a diarylsulfonamido-piperazine that acts as a potent and selective inhibitor of the dopamine transporter.[7][8] In WT animals, blocking DAT with GBR 12909 increases synaptic dopamine levels, leading to a dose-dependent increase in locomotor activity.[8][9] However, its effect in DAT-KO mice, which already have saturated synaptic dopamine, is expected to be markedly different, providing a clear illustration of the consequences of the genetic modification.

Signaling Pathway: Dopaminergic Neurotransmission

The following diagram illustrates the fundamental difference in dopamine signaling at the synapse in WT and DAT-KO mice.

cluster_WT Wild-Type Synapse cluster_KO DAT-KO Synapse DA_WT Dopamine DAT_WT DAT DA_WT->DAT_WT Reuptake Rec_WT Dopamine Receptors DA_WT->Rec_WT Binding Pre_WT Presynaptic Neuron Pre_WT->DA_WT Release Post_WT Postsynaptic Neuron DAT_WT->Pre_WT Vesicle_WT Vesicle DA_KO Dopamine Rec_KO Dopamine Receptors DA_KO->Rec_KO Binding Pre_KO Presynaptic Neuron Pre_KO->DA_KO Release Post_KO Postsynaptic Neuron DAT_KO Absent DAT Vesicle_KO Vesicle

Caption: Dopamine synapse in Wild-Type vs. DAT-KO mice.

Experimental Design: Assessing Locomotor Response to GBR 12909

This section outlines a typical experimental protocol to compare the effects of GBR 12909 on locomotor activity in WT and DAT-KO mice.

Experimental Workflow

cluster_workflow Experimental Workflow A Animal Acclimation (1 week) B Habituation to Test Chambers (30 minutes) A->B C Baseline Locomotor Activity Recording (60 minutes) B->C D Intraperitoneal (i.p.) Injection (Vehicle or GBR 12909) C->D E Post-Injection Locomotor Activity Recording (120 minutes) D->E F Data Analysis E->F

Caption: Workflow for locomotor activity assessment.

Detailed Protocol
  • Animals: Adult male and female wild-type (C57BL/6J background) and DAT-KO mice are used. It is crucial to use littermate controls to minimize genetic background variability.

  • Housing: Mice are group-housed with ad libitum access to food and water on a 12-hour light/dark cycle.

  • Apparatus: Open-field arenas equipped with automated photobeam tracking systems to measure horizontal and vertical activity.

  • Habituation: On the test day, mice are transported to the testing room and allowed to acclimate for at least 30 minutes. They are then placed individually into the open-field arenas for a 60-minute habituation period, during which baseline locomotor activity is recorded.

  • Drug Administration: Following the habituation period, mice are briefly removed from the arenas and administered an intraperitoneal (i.p.) injection of either vehicle (e.g., saline) or GBR 12909 at various doses (e.g., 5, 10, 20 mg/kg).

  • Data Collection: Immediately after injection, mice are returned to the open-field arenas, and locomotor activity is recorded for an additional 120 minutes.

  • Data Analysis: Locomotor activity is typically quantified as total distance traveled, number of horizontal and vertical beam breaks. Data are analyzed using appropriate statistical methods, such as a two-way ANOVA (genotype x treatment) followed by post-hoc tests.

Expected Outcomes and Interpretation

The expected outcomes of this experiment will highlight the fundamental differences in the dopaminergic systems of WT and DAT-KO mice.

Table 2: Predicted Locomotor Response to GBR 12909

GenotypeTreatmentExpected Locomotor ResponseRationale
Wild-Type (WT) VehicleNormal baseline activity with habituation.Intact DAT maintains normal dopamine homeostasis.
Wild-Type (WT) GBR 12909Dose-dependent increase in locomotor activity.Inhibition of DAT leads to increased synaptic dopamine, stimulating postsynaptic receptors.[8][10]
DAT-KO VehicleSustained hyperactivity, significantly higher than WT.Absence of DAT results in tonically elevated synaptic dopamine.[3][4]
DAT-KO GBR 12909No significant change or a potential paradoxical decrease in hyperactivity.The primary target of GBR 12909 (DAT) is absent. The already elevated synaptic dopamine levels cannot be further increased by DAT inhibition.[11]

Conclusion

The comparison of baseline phenotypes between wild-type and DAT-KO mice provides a clear and robust model for understanding the role of the dopamine transporter in regulating behavior and neurochemistry. The use of a selective DAT inhibitor like GBR 12909 further underscores the functional consequences of DAT deletion. For researchers in drug discovery and neuroscience, this experimental paradigm offers a powerful platform to investigate the mechanisms of novel compounds acting on the dopaminergic system and to explore potential therapeutic strategies for disorders with disrupted dopamine signaling.

References

  • Efimova, E. V., Gainetdinov, R. R., Budygin, E. A., & Sotnikova, T. D. (2016). Dopamine transporter mutant animals: a translational perspective. Journal of Neurogenetics, 30(1), 5-15. [Link]

  • Kovaleva, E. A., Stepanov, I. V., Gainetdinov, R. R., & Sotnikova, T. D. (2023). Dopamine Transporter Deficient Rodents: Perspectives and Limitations for Neuroscience. International Journal of Molecular Sciences, 24(9), 8304. [Link]

  • Hadassah BrainLabs. Dopamine Transporter (DAT) Knockout (KO) Mouse. [Link]

  • Perona, M. T., Waters, S., & Sora, I. (2024). Genetic loss of the dopamine transporter significantly impacts behavioral and molecular responses to sub-chronic stress in mice. Frontiers in Behavioral Neuroscience, 18, 1349968. [Link]

  • Gainetdinov, R. R., Grekhova, T. V., & Sotnikova, T. D. (2020). Enhanced Dopamine Transmission and Hyperactivity in the Dopamine Transporter Heterozygous Mice Lacking the D3 Dopamine Receptor. International Journal of Molecular Sciences, 21(21), 8206. [Link]

  • Gainetdinov, R. R., Jones, S. R., & Caron, M. G. (1999). Functional hyperdopaminergia in mice lacking the dopamine transporter. Proceedings of the National Academy of Sciences, 96(19), 11047-11052. [Link]

  • Salah-Uddin, H., & van Rossum, D. B. (2010). Altered Neurocircuitry in the Dopamine Transporter Knockout Mouse Brain. PLoS ONE, 5(7), e11506. [Link]

  • Carboni, E., Tanda, G. L., Frau, R., & Di Chiara, G. (2002). Dopamine Uptake through the Norepinephrine Transporter in Brain Regions with Low Levels of the Dopamine Transporter: Evidence from Knock-Out Mouse Lines. Journal of Neuroscience, 22(2), 401-408. [Link]

  • Okada, K., Oishi, R., & Saeki, K. (1993). Effects of GBR 12909 on locomotor activity and dopamine turnover in mice: comparison with apomorphine. Naunyn-Schmiedeberg's archives of pharmacology, 348(2), 148-152. [Link]

  • Tilley, M. R., & Gu, H. H. (1998). Characterization of dopamine transporter and locomotor effects of cocaine, GBR 12909, epidepride, and SCH 23390 in C57BL and DBA mice. The Journal of pharmacology and experimental therapeutics, 287(2), 649-656. [Link]

  • Fink, J. S., & Smith, G. P. (1996). Alterations in locomotor activity after microinjections of GBR-12909, selective dopamine antagonists or neurotensin into the medial prefrontal cortex. Brain research, 743(1-2), 150-158. [Link]

  • Izenwasser, S., & Cox, B. M. (1992). Chronic administration of the selective dopamine uptake inhibitor GBR 12909, but not cocaine, produces marked decreases in dopamine transporter density. Brain research, 571(1), 141-145. [Link]

  • Young, J. W., & Geyer, M. A. (2010). Effects of GBR 12909 on exploratory behavior in C57BL/6J mice in the mouse behavioral pattern monitor. Psychopharmacology, 209(3), 281-292. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride

This document provides essential procedural guidance for the safe and compliant disposal of 2-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride. As a nitrogen-containing heterocyclic compound, its handling and disposal d...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for the safe and compliant disposal of 2-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride. As a nitrogen-containing heterocyclic compound, its handling and disposal demand a rigorous adherence to safety protocols to protect laboratory personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering a framework grounded in established safety principles and regulatory standards.

Core Principle: Hazard-Informed Waste Management

The foundational step in any disposal protocol is a thorough understanding of the substance's potential hazards. While a specific Safety Data Sheet (SDS) for 2-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride may not be readily available, a conservative approach based on its structural moieties—a piperidine ring and a pyridine ring—is scientifically prudent.

Inferred Hazard Profile:

  • Piperidine Moiety: Piperidine and its derivatives are recognized for their potential toxicity. Piperidine hydrochloride, a closely related salt, is classified as "Toxic if swallowed"[1][2]. It is therefore essential to treat 2-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride with the same level of caution.

  • General Heterocyclic Compounds: Many nitrogen-containing heterocyclic compounds can cause skin, eye, and respiratory irritation[3].

Based on this analysis, all waste containing this compound must be classified and handled as hazardous chemical waste . Under no circumstances should this material be disposed of in standard trash or poured down the sanitary sewer system[4][5].

Mandatory Personal Protective Equipment (PPE)

Prior to handling the compound or its associated waste, all personnel must be equipped with the appropriate PPE to prevent exposure.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against accidental splashes and contact with airborne dust particles[2][6].
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents dermal absorption. Gloves must be inspected before use and disposed of as hazardous waste after handling[2].
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood.Minimizes the risk of inhaling fine dust or aerosols[2][3].

Spill Management Protocol

Accidental spills must be managed immediately to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Secure the Area: Immediately alert personnel in the vicinity and restrict access to the spill area[6]. Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Before addressing the spill, put on the full complement of PPE as described in the table above.

  • Contain and Absorb:

    • For solid spills, carefully sweep up the material to avoid creating dust.

    • If the compound is in solution, cover the spill with an inert absorbent material such as vermiculite, sand, or a chemical absorbent pad[6].

  • Collect Waste: Place the swept powder or absorbent material into a designated, sealable, and clearly labeled hazardous waste container[6][7].

  • Decontaminate the Area: Clean the spill surface with soap and water or a suitable laboratory detergent. All cleaning materials (wipes, paper towels) must also be disposed of in the hazardous waste container.

Systematic Disposal Workflow

The disposal of 2-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride must follow a systematic and documented process in adherence with local and national regulations, such as those set by the Environmental Protection Agency (EPA) in the United States[8].

Step 1: Waste Segregation and Collection

Proper segregation is critical to prevent unintended chemical reactions and ensure compliant disposal.

  • Designated Container: All waste streams containing 2-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride must be collected in a dedicated hazardous waste container that is compatible with the chemical, sealable, and in good condition[6].

  • Waste Streams to Segregate:

    • Unused or Expired Product: The pure chemical compound.

    • Contaminated Labware: This includes pipette tips, vials, flasks, and any other disposable items that have come into direct contact with the compound.

    • Contaminated PPE: Used gloves, disposable lab coats, etc.

    • Spill Cleanup Debris: Absorbent materials and cleaning supplies used to manage spills.

Step 2: Hazardous Waste Labeling

Accurate and clear labeling is a regulatory requirement and a cornerstone of laboratory safety.

  • The container must be clearly marked with the words "Hazardous Waste "[6].

  • The label must include the full chemical name: "2-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride "[6].

  • Indicate the primary hazard(s), such as "Toxic ".

  • Record the accumulation start date (the date the first piece of waste is added to the container).

Step 3: Storage of Hazardous Waste

Waste containers must be stored safely pending pickup by a licensed disposal facility.

  • Location: Store the sealed container in a designated hazardous waste accumulation area that is secure and well-ventilated[6].

  • Segregation: Keep the container away from incompatible materials, particularly strong oxidizing agents and acids[9][10].

  • Container Integrity: Ensure the container remains closed at all times except when adding waste[11].

Step 4: Final Disposal by a Licensed Vendor

The ultimate disposal of this hazardous waste must be conducted by a certified and licensed waste management company.

  • Professional Disposal: Do not attempt to treat or neutralize the chemical waste in the laboratory. The material must be disposed of through an approved waste disposal plant[1][9].

  • Documentation: Ensure that all required documentation, such as a hazardous waste manifest, is completed to track the waste from your facility to its final destination[11][12].

  • Regulatory Compliance: Always adhere to local, state, and federal regulations for hazardous waste disposal. These regulations govern accumulation time limits and disposal procedures[8][13].

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper management and disposal of waste generated from 2-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride.

G cluster_0 Waste Generation & Initial Handling cluster_1 Waste Characterization & Segregation cluster_2 Container Management cluster_3 Final Disposition start Waste Generated (e.g., Unused chemical, Contaminated labware, Spill cleanup material) ppe Ensure Full PPE is Worn (Goggles, Gloves, Lab Coat) start->ppe classify Classify as Hazardous Waste (Toxic) ppe->classify collect Collect in a Designated, Compatible, & Sealable Container classify->collect label_waste Label Container: 'Hazardous Waste' + Chemical Name + Hazard Info + Date collect->label_waste store Store Sealed Container in a Designated, Secure, & Ventilated Area label_waste->store vendor Arrange for Pickup by a Licensed Hazardous Waste Disposal Vendor store->vendor document Complete All Required Waste Manifest Documentation vendor->document

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Handling

Personal protective equipment for handling 2-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride

A Precautionary Guide to Handling 2-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride Disclaimer: As a Senior Application Scientist, my primary commitment is to your safety. It must be stated upfront that 2-[2-(3-Pyridin...

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Author: BenchChem Technical Support Team. Date: March 2026

A Precautionary Guide to Handling 2-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride

Disclaimer: As a Senior Application Scientist, my primary commitment is to your safety. It must be stated upfront that 2-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride is a novel or research chemical for which a specific, publicly available Safety Data Sheet (SDS) could not be located. Therefore, this guide is constructed based on a conservative risk assessment of its constituent chemical moieties: a pyridine ring and a piperidine ring. When hazard information is unknown, the substance must be treated as hazardous.[1][2] This guide provides a robust framework for handling this and other novel compounds with the highest degree of caution.

Hazard Analysis Based on Structural Analogs

The molecule contains both a pyridine and a piperidine functional group. To establish a safe handling protocol, we must assume the compound may exhibit hazards associated with both classes of chemicals.

  • Pyridine Derivatives: Pyridine and its analogs are known to be flammable liquids that can cause local irritation to skin and eyes.[3][4] Inhalation of vapors can be harmful, and they are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals.[3][5]

  • Piperidine Derivatives: Piperidine is a strong alkaline agent that is corrosive and can cause severe skin burns and eye damage.[6] It is toxic if it comes into contact with the skin or is inhaled.[7][8] Ingestion can lead to severe damage to the digestive tract.[9]

Given these properties, 2-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride should be presumed to be toxic, corrosive, and an irritant until proven otherwise.

Hazard Profile of Parent CompoundsPyridinePiperidine
Primary Hazards Flammable, Harmful if swallowed, skin/eye irritant[10]Flammable, Toxic, Corrosive, Severe skin/eye damage[7][8]
Route of Exposure Inhalation, Ingestion, Skin/Eye ContactInhalation, Ingestion, Skin/Eye Contact
Acute Effects Dizziness, headache, nausea, respiratory irritation[3]Cough, dyspnea, nausea, vomiting, risk of blindness[7]

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls like fume hoods are the primary means of protection, a comprehensive PPE strategy is mandatory.[11] The selection of PPE must assume the highest level of risk due to the unknown nature of the compound.

Step-by-Step PPE Selection and Use
  • Eye and Face Protection:

    • Action: Wear chemical safety goggles that provide a complete seal around the eyes.[12] For procedures with a higher risk of splashing, a full-face shield must be worn in addition to goggles.[13]

    • Rationale: Standard safety glasses do not offer adequate protection from splashes.[13] Given the corrosive potential of the piperidine moiety, preventing any eye contact is critical.

  • Hand Protection:

    • Action: Use chemical-resistant gloves. Nitrile gloves are a common starting point, but it is crucial to consult a glove compatibility chart for pyridine and piperidine to ensure adequate protection.[3] Double gloving is strongly recommended.[14]

    • Rationale: The compound is likely to be absorbed through the skin and may cause severe burns.[4] Gloves should be inspected before use and changed frequently (e.g., every 30-60 minutes) or immediately upon known or suspected contact.[13]

  • Body Protection:

    • Action: A long-sleeved, chemical-resistant lab coat is the minimum requirement.[14] For larger quantities or procedures with a high splash potential, consider a chemical-resistant apron or a "bunny suit" for full-body protection.[15]

    • Rationale: This prevents skin contact from accidental spills and splashes.[12] Clothing should be laundered separately from personal items.[16]

  • Respiratory Protection:

    • Action: All handling of this compound must be performed within a certified chemical fume hood to minimize inhalation of vapors or dust.[2] If engineering controls are not feasible or in the event of a large spill, a respirator may be necessary. An N95 mask is insufficient; a respirator with an organic vapor cartridge is required.[13]

    • Rationale: Both pyridine and piperidine derivatives can be harmful if inhaled.[7][10]

PPE Selection Workflow

PPE_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_procedure Operational Protocol A Identify Compound (Unknown Hazards) B Assume Worst-Case Scenario (Toxic, Corrosive, Irritant) A->B C Eye/Face Protection (Goggles + Face Shield) B->C D Hand Protection (Double-Glove, Chemical Resistant) B->D E Body Protection (Chemical-Resistant Lab Coat/Apron) B->E F Respiratory Protection (Work in Fume Hood) B->F H Handle Compound in Fume Hood F->H G Don PPE G->H I Doff PPE Correctly H->I J Dispose of Contaminated PPE I->J

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride
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